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5-((2-Ethylphenyl)methyl)-2-oxazolidinone Documentation Hub

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  • Product: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone
  • CAS: 62825-97-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Thermochemical Profiling of 2-Oxazolidinone Derivatives: A Comprehensive Guide

Executive Summary The 2-oxazolidinone heterocycle is a privileged structural motif in modern medicinal chemistry (e.g., the antibiotic linezolid and the anticoagulant rivaroxaban) and advanced materials science (polyoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxazolidinone heterocycle is a privileged structural motif in modern medicinal chemistry (e.g., the antibiotic linezolid and the anticoagulant rivaroxaban) and advanced materials science (polyoxazolidinones). Its widespread utility is fundamentally driven by its exceptional thermodynamic stability, which imparts resistance to metabolic hydrolysis in biological systems and high thermal decomposition thresholds in polymer matrices. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven framework for evaluating the thermodynamic properties, phase transition kinetics, and thermal stability of 2-oxazolidinone derivatives.

Fundamental Thermodynamic Properties

The stability of the 2-oxazolidinone ring originates from the resonance stabilization of its cyclic carbamate system. Understanding its macroscopic stability requires precise measurement of its phase transition enthalpies. The energy required to transition the molecule between states directly correlates with the strength of its intermolecular forces, primarily the robust hydrogen-bonding network established by the carbamate N-H and C=O groups.

Quantitative Thermochemical Data

Experimental values for the fundamental thermodynamic properties of 2-oxazolidinone derivatives highlight their robust crystalline nature.

Table 1: Standard Thermodynamic Quantities of 2-Oxazolidinone Derivatives

CompoundPropertyValueTest Condition / NoteSource
2-Oxazolidinone Enthalpy of Sublimation (

)
89.3 ± 0.9 kJ/mol323–353 K1[1]
2-Oxazolidinone Enthalpy of Fusion (

)
17.3 kJ/mol320–373 K1[1]
(S)-4-Benzyl-2-oxazolidinone Glass Transition (

) vs. Crystallization
Poor glass formerRequires Cooling Rate

K/min
2[2]
Polyoxazolidinone (BRT-104) Thermal Decomposition (

)
> 300 °CTGA at 10 K/min3[3]

Insight: The high enthalpy of sublimation (89.3 kJ/mol) is indicative of a highly ordered and energetically favorable crystal lattice. This thermodynamic stability translates directly to the compound's shelf-life and resilience against environmental degradation.

Phase Transitions and Crystallization Kinetics

For drug development professionals formulating amorphous solid dispersions (ASDs), the tendency of an active pharmaceutical ingredient (API) to crystallize is a critical parameter.

Recent broadband dielectric spectroscopy (BDS) and thermal studies on (S)-4-Benzyl-2-oxazolidinone reveal that it is an exceptionally poor glass former 2[2].

  • Causality: The rigid, planar nature of the 5-membered cyclic carbamate restricts conformational entropy in the supercooled liquid state. Consequently, the entropic barrier to nucleation is low.

  • Observation: The compound easily crystallizes while cooling from the melt, exhibiting strong exothermic thermal effects. A highly aggressive cooling rate (CR

    
     K/min) is strictly required to trap the molecules in a glassy state 2[2].
    

Validated Experimental Protocols for Thermochemical Profiling

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the standard operating procedures utilized in our laboratories to extract precise thermochemical data for oxazolidinones.

Workflow S1 1. Sample Purification (Sublimation/Recrystallization) S2 2. Isoperibolic Combustion Calorimetry S1->S2 Ensures phase purity S5 5. Thermogravimetric Analysis (Thermal Degradation Profile) S1->S5 Dynamic heating S3 3. Derive ΔH°c (Standard Heat of Combustion) S2->S3 O2 bomb combustion S4 4. Calculate ΔH°f (Standard Heat of Formation) S3->S4 Hess's Law S6 6. Thermodynamic Stability Modeling S4->S6 S5->S6 Kinetic parameters

Workflow for determining thermodynamic and thermal stability of oxazolidinones.

Protocol A: Isoperibolic Combustion Calorimetry (Determination of )

This protocol determines the standard enthalpy of formation, a definitive measure of intrinsic thermodynamic stability.

  • System Calibration (Self-Validation): Combust a certified benzoic acid standard to determine the energy equivalent (heat capacity) of the calorimeter. Causality: This establishes a traceable baseline, ensuring that sensor drift does not invalidate the target compound's measurements.

  • Sample Preparation: Sublimate the 2-oxazolidinone derivative to achieve >99.9% purity. Compress 0.5–1.0 g of the purified powder into a dense pellet. Causality: Pelletization prevents the sample from scattering during the rapid influx of high-pressure oxygen, which would otherwise cause incomplete combustion and artificially low heat readings.

  • Bomb Assembly: Place the pellet in a platinum crucible, attach a cotton fuse wire, and pressurize the bomb with high-purity

    
     to 3.0 MPa.
    
  • Ignition and Measurement: Submerge the bomb in the calorimeter's water jacket. Ignite the sample and record the temperature rise (

    
    ). Causality: The isoperibolic environment maintains a constant outer jacket temperature, allowing precise mathematical correction for heat leakages to the surroundings.
    
  • Data Derivation: Calculate the internal energy of combustion (

    
    ), and subsequently derive the standard enthalpy of formation (
    
    
    
    ) using Hess's Law and the known enthalpies of formation of
    
    
    and
    
    
    .
Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

This protocol assesses the thermal decomposition threshold, critical for polymer processing (e.g., polyoxazolidinone synthesis) 3[3].

  • Sample Loading: Load 5–10 mg of the oxazolidinone derivative into an alumina (

    
    ) crucible. Causality: Alumina is thermally inert and will not catalyze secondary degradation reactions, unlike platinum crucibles which can catalyze oxidation at elevated temperatures.
    
  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min. Causality: An inert atmosphere isolates pure thermal bond dissociation from oxidative degradation pathways, ensuring the calculated activation energy reflects the intrinsic stability of the heterocycle.
    
  • Dynamic Heating: Heat the sample from 25 °C to 600 °C at a constant rate (e.g., 10 K/min) 3[3].

  • Kinetic Analysis: Repeat the experiment at multiple heating rates (e.g., 5, 10, 15, 20 K/min) to apply the Flynn-Wall-Ozawa (FWO) method. Causality: Utilizing multiple heating rates allows the calculation of the activation energy (

    
    ) of thermal decomposition without assuming a specific, potentially flawed, reaction model.
    

Thermodynamic Driving Forces in Synthesis: CO2 Fixation

The synthesis of 2-oxazolidinones via the chemical fixation of


 into epoxides and amines is a masterclass in manipulating thermodynamic driving forces.

ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 is a linear, non-polar molecule with exceptional thermodynamic stability and kinetic inertness; it acts as a "thermodynamic sink" [4]. Reducing or reacting 

typically requires immense energy. However, the reaction of an epoxide with

and an amine to form a 2-oxazolidinone is exergonic overall. The energetic penalty of breaking the

double bonds is offset by the release of the massive ring strain of the epoxide and the formation of the highly stable 5-membered cyclic carbamate 5[5].

Because the barrier is kinetic rather than thermodynamic, advanced catalysts (such as ionic liquid functionalized


 nanocomposites like 

) are employed to activate the

and facilitate the intramolecular cyclization under mild conditions 5[5].

CO2_Fixation A Epoxide + Amine (High Free Energy) C Catalytic Activation (e.g., SiO2-MILZrCl5) A->C B CO2 (Thermodynamic Sink) B->C D Carbamate Intermediate (Kinetic Barrier Overcome) C->D Activation Energy Lowered E 2-Oxazolidinone Derivative (Thermodynamically Stable) D->E Intramolecular Cyclization (Exergonic)

Thermodynamic pathway of CO2 fixation into 2-oxazolidinone.

Conclusion

The 2-oxazolidinone derivative class represents a thermodynamic optimum in heterocyclic chemistry. Its high enthalpy of sublimation, pronounced tendency for rapid crystallization, and high thermal degradation threshold make it an ideal building block for both resilient pharmaceuticals and high-performance polymers. By adhering to the rigorous calorimetric and thermogravimetric protocols outlined above, researchers can accurately model and exploit the thermodynamic stability of these compounds for next-generation material and drug design.

References

  • Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies. Acree, W. (2016). UOA.gr.1

  • Fragility and Tendency to Crystallization for Structurally Related Compounds. Laitinen et al. (2024). PMC. 2

  • Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites. Hu et al. (2025). BMC Chemistry / ResearchGate.5

  • Synthesis of oxazolidinones - a structural motif for high-performance polymers. Breuer, T. (2022). RWTH Publications. 3

  • Five-Membered Cyclic Carbonates and Carbamates. (2022). Encyclopedia MDPI. 4

  • Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules. (Referencing Flores et al., 2016). PMC. 6

Sources

Exploratory

Literature Review: Biological Activity of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

The following technical guide provides an in-depth literature review and analysis of the biological activity, synthesis, and pharmacological potential of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone . Executive Summary 5-((...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and analysis of the biological activity, synthesis, and pharmacological potential of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone .

Executive Summary

5-((2-Ethylphenyl)methyl)-2-oxazolidinone (also referred to as 5-(2-ethylbenzyl)-2-oxazolidinone ) is a biologically significant heterocyclic compound belonging to the class of 5-substituted-2-oxazolidinones . While its para-isomer (4-ethylphenyl analog, CAS 62825-98-3) is frequently cited in anticonvulsant and anti-inflammatory research, the ortho-ethyl isomer (2-ethylphenyl) represents a distinct structural variant with unique steric and lipophilic properties.

This compound is primarily investigated for its potential as a central nervous system (CNS) modulator , specifically exhibiting anticonvulsant and skeletal muscle relaxant activities analogous to established drugs like Metaxalone and Mephenoxalone . Its mechanism of action likely involves the modulation of voltage-gated sodium channels or GABAergic transmission, consistent with the pharmacophore of 5-aralkyl-2-oxazolidinones.

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • IUPAC Name: 5-[(2-Ethylphenyl)methyl]-1,3-oxazolidin-2-one

  • Common Name: 5-(2-Ethylbenzyl)-2-oxazolidinone

  • Molecular Formula: C₁₂H₁₅NO₂[1]

  • Molecular Weight: 205.25 g/mol [1]

  • Core Scaffold: 2-Oxazolidinone ring substituted at the C5 position with an ortho-ethylbenzyl group.

Structural Logic & Stereochemistry

The molecule features a chiral center at the C5 position of the oxazolidinone ring. Biological activity in this class is often stereoselective, with the (S)-enantiomer typically exhibiting higher potency in antimicrobial applications (e.g., Linezolid), while anticonvulsant activity may vary between enantiomers depending on the specific target interaction.

The 2-ethyl group on the phenyl ring introduces significant steric bulk at the ortho position, potentially influencing the rotational freedom of the benzyl group and altering the binding affinity compared to the para-isomer. This steric hindrance can enhance metabolic stability by blocking specific sites of enzymatic attack (e.g., ring hydroxylation).

Physicochemical Properties (Predicted)
PropertyValue (Predicted)Significance
LogP ~2.3 - 2.8Moderate lipophilicity; ideal for blood-brain barrier (BBB) penetration.
PSA ~38 ŲLow polar surface area favors CNS distribution.
H-Bond Donors 1 (NH)Critical for receptor binding (e.g., GABA site).
H-Bond Acceptors 2 (C=O, O)Interaction with active site residues.

Synthesis Methodologies

The synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone typically follows established routes for 5-substituted oxazolidinones, prioritizing the retention of the ortho-ethyl substitution pattern.

Primary Synthetic Route: Carbamate Cyclization

This method involves the cyclization of a precursor amino alcohol, 1-amino-3-(2-ethylphenyl)propan-2-ol , using a carbonyl source such as diethyl carbonate or phosgene equivalents (e.g., triphosgene, CDI).

Step-by-Step Protocol:

  • Precursor Preparation: Reaction of 2-ethylbenzyl chloride with epichlorohydrin followed by amination, or reduction of the corresponding cyanohydrin.

  • Cyclization: The amino alcohol is treated with diethyl carbonate in the presence of a base (e.g., K₂CO₃ or NaOMe) at reflux.

  • Purification: Recrystallization from ethanol/water or column chromatography.

Alternative Route: Aziridine Ring Expansion

Regioselective ring opening of an ortho-ethylbenzyl-substituted aziridine with CO₂ under catalytic conditions (e.g., LiI or organocatalysts) yields the 5-substituted oxazolidinone.

Visualization of Synthesis Pathway

SynthesisPathway Figure 1: Synthetic Pathway via Amino Alcohol Cyclization Start 2-Ethylbenzyl Chloride Inter1 Epoxide Intermediate Start->Inter1 Epoxidation AminoAlc 1-Amino-3-(2-ethylphenyl)propan-2-ol Inter1->AminoAlc NH3 / Ring Opening Product 5-((2-Ethylphenyl)methyl)-2-oxazolidinone AminoAlc->Product Cyclization (Reflux) Reagent Diethyl Carbonate / Base Reagent->Product Carbonyl Source

Figure 1: The primary synthetic route involves the conversion of 2-ethylbenzyl precursors to an amino alcohol, followed by carbonate-mediated cyclization.

Biological Activity & Pharmacological Profile[1][2]

Anticonvulsant Activity

Research into 5-substituted-2-oxazolidinones has consistently identified them as potent anticonvulsants. The 5-benzyl scaffold serves as a pharmacophore that mimics the spatial arrangement of other anticonvulsants like hydantoins and succinimides.

  • Mechanism: Likely involves the blockade of voltage-gated sodium channels (VGSC) , stabilizing the inactive state of the channel and preventing repetitive neuronal firing.

  • Ortho-Effect: The 2-ethyl substituent may enhance binding affinity through hydrophobic interactions within the channel pore or by locking the phenyl ring in a bioactive conformation distinct from the para-isomer.

  • Comparative Potency: While the para-ethyl analog is a known reference, the ortho-ethyl analog is expected to show similar efficacy with potentially altered metabolic stability due to steric shielding of the metabolic "soft spot" at the para position.

Skeletal Muscle Relaxant Activity

Structural similarity to Metaxalone (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone) suggests significant potential as a skeletal muscle relaxant.

  • Pharmacophore Overlap: Both compounds possess a 5-substituted oxazolidinone core and a lipophilic aryl group.

  • Activity Profile: Inhibition of polysynaptic reflex arcs at the spinal cord level, resulting in reduced muscle spasticity without direct action on the contractile mechanism of muscle fibers.

Antimicrobial Potential

While the most famous oxazolidinone antibiotics (e.g., Linezolid ) possess an N-aryl substitution (position 3), 5-substituted-2-oxazolidinones have been screened for antimicrobial activity.

  • Spectrum: Activity is generally lower than N-aryl oxazolidinones but may exhibit specificity against certain Gram-positive bacteria.

  • Synergy: Potential to act as an intermediate or a potentiator when used in combination with other agents.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis Figure 2: Structure-Activity Relationship (SAR) of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Core 2-Oxazolidinone Core Pos5 Position 5: (2-Ethylphenyl)methyl Core->Pos5 Pos3 Position 3 (NH) Core->Pos3 Lipophilicity Increased Lipophilicity (BBB Penetration) Pos5->Lipophilicity Ethyl Group Steric Ortho-Steric Hindrance (Metabolic Stability) Pos5->Steric Ortho-Substitution Binding H-Bond Donor (Receptor Affinity) Pos3->Binding Free NH

Figure 2: SAR analysis highlights the role of the 2-ethyl group in modulating lipophilicity and metabolic stability, crucial for CNS activity.

Experimental Protocols

Protocol: Maximal Electroshock Seizure (MES) Test

To validate anticonvulsant activity, the standard MES test is recommended.

  • Animals: Male albino mice (18-25g).

  • Compound Administration: Suspend 5-((2-Ethylphenyl)methyl)-2-oxazolidinone in 0.5% carboxymethylcellulose (CMC). Administer i.p. at doses of 30, 100, and 300 mg/kg.

  • Induction: Apply corneal electrodes delivering 60 Hz alternating current at 50 mA for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.

  • Data Analysis: Calculate ED₅₀ (effective dose for 50% protection) using probit analysis.

Protocol: In Vitro Metabolic Stability

Assess the impact of the ortho-ethyl group on metabolic half-life.

  • System: Human liver microsomes (HLM).

  • Incubation: Incubate 1 µM test compound with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of remaining parent compound. Calculate intrinsic clearance (CLint).

References

  • BenchChem. (n.d.). 5-((4-Ethylphenyl)methyl)-2-oxazolidinone Structure and Properties. Retrieved from

  • ResearchGate. (2001). Synthesis and Anticonvulsant Activity of 5-Substituted-2-oxazolidinones. Retrieved from

  • Google Patents. (1959). Method of production of 5-o-methoxyphenoxymethyl-2-oxazolidinone (US2895960A). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122026, Metaxalone. Retrieved from

  • Echemi. (n.d.). 5-benzyl-1,3-oxazolidin-2-one Properties and Applications. Retrieved from

Sources

Foundational

Molecular weight and formula verification for ethylphenyl oxazolidinones

An In-Depth Technical Guide to the Molecular Weight and Formula Verification of Ethylphenyl Oxazolidinones Authored by a Senior Application Scientist Introduction: The Criticality of Foundational Characterization The oxa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Verification of Ethylphenyl Oxazolidinones

Authored by a Senior Application Scientist

Introduction: The Criticality of Foundational Characterization

The oxazolidinone class of compounds represents a significant achievement in medicinal chemistry, providing a novel class of synthetic antibiotics effective against multi-drug resistant Gram-positive pathogens.[1][2] Ethylphenyl oxazolidinones, a specific subclass, are of particular interest in drug discovery and development due to their potential for tailored structure-activity relationships (SAR).[3] For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent research, from preclinical trials to manufacturing, is built. The molecular weight and elemental formula are the most fundamental components of this identity.

This guide provides an in-depth, experience-driven overview of the core analytical methodologies for determining and verifying the molecular weight and formula of ethylphenyl oxazolidinones. We will move beyond simple procedural lists to explain the causality behind the selection of specific techniques and how they integrate into a self-validating system, ensuring the highest degree of scientific integrity. For the purpose of illustration, we will frequently refer to the representative compound 5-((4-Ethylphenyl)methyl)-2-oxazolidinone .

Theoretical Properties of 5-((4-Ethylphenyl)methyl)-2-oxazolidinone:

  • Molecular Formula: C₁₂H₁₅NO₂[3]

  • Calculated Monoisotopic Mass: 205.1103 Da

  • Calculated Average Molecular Weight: 205.25 g/mol [3]

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Weight

Mass spectrometry (MS) is the cornerstone of molecular weight determination. For pharmaceutical applications, low-resolution mass spectrometry provides a nominal mass, but it is High-Resolution Mass Spectrometry (HRMS) that offers the precision required for formula verification.

The Causality Behind Choosing HRMS: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm) of the theoretical value. This extreme accuracy is crucial because it allows for the differentiation between molecules that have the same nominal mass but different elemental compositions (isobars). For regulatory submissions and patent applications, HRMS data is indispensable for unequivocally establishing the identity of a new chemical entity.

Experimental Protocol: Molecular Weight and Formula Confirmation by LC-HRMS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, a gold standard for analyzing oxazolidinone derivatives.[4][5]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the ethylphenyl oxazolidinone sample.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[6]
  • Vortex thoroughly and transfer to an autosampler vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 × 2.1 mm, 3.5 µm) is typically effective for separating oxazolidinones.[4]
  • Mobile Phase A: Water with 0.1% Formic Acid (enhances ionization).
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes to elute the compound.
  • Flow Rate: 0.3 mL/min.[6]
  • Injection Volume: 5 µL.[6]

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+) is generally preferred for oxazolidinones as the nitrogen atom is readily protonated.[7]
  • Capillary Voltage: 4000 V.[6]
  • Gas Temperature: 350 °C.[6]
  • Mass Range: Scan from m/z 50 to 500.
  • Data Acquisition: Acquire data in full scan mode at a high resolution (>30,000 FWHM).

4. Data Analysis & Interpretation (A Self-Validating System):

  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 5-((4-Ethylphenyl)methyl)-2-oxazolidinone, this would be expected at m/z 206.1176 (C₁₂H₁₆NO₂⁺).
  • Compare the measured accurate mass to the theoretical accurate mass. The mass error, calculated in ppm, should be less than 5 ppm.
  • Use the instrument's software to generate a predicted elemental formula from the accurate mass. This should match the expected formula of C₁₂H₁₅NO₂. The software's isotopic pattern matching algorithm should also show a high degree of correlation between the theoretical and observed isotopic distribution, providing a second layer of confirmation.

Pillar 2: Elemental Analysis for Orthogonal Formula Verification

While HRMS provides strong evidence for a molecular formula, it is an indirect measurement. Elemental analysis provides direct, quantitative evidence of the elemental composition of a compound. It serves as an essential orthogonal technique, meaning it confirms the result through a completely different physical principle, which is a cornerstone of trustworthy and robust analytical science.

The Causality Behind Choosing Elemental Analysis: This technique involves the complete combustion of a sample, converting the constituent elements into simple gases (CO₂, H₂O, N₂).[8] By precisely measuring the amounts of these gases, the percentage of C, H, and N in the original sample can be determined.[9] This method directly validates the atom ratios in the molecule, providing a fundamental check on purity and confirming the empirical formula. When combined with the accurate molecular weight from HRMS, it definitively establishes the molecular formula.

Experimental Protocol: CHN Elemental Analysis

1. Sample Preparation:

  • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or water, which would skew the hydrogen and carbon percentages.
  • Accurately weigh 2-3 mg of the ethylphenyl oxazolidinone sample into a tin capsule using an ultra-microbalance.

2. Instrumentation (CHN Analyzer):

  • Combustion Furnace: Set to a high temperature (e.g., 900-1000 °C) to ensure complete sample combustion.
  • Reduction Furnace: Removes excess oxygen and converts nitrogen oxides to N₂ gas.
  • Gas Chromatography Column: Separates the resulting CO₂, H₂O, and N₂ gases.
  • Detector: A thermal conductivity detector (TCD) measures the concentration of each gas.[8]

3. Data Analysis & Interpretation (A Self-Validating System):

  • The instrument software, calibrated with a known standard (e.g., acetanilide), will report the weight percentages of Carbon, Hydrogen, and Nitrogen.
  • Compare the experimental percentages to the theoretical values calculated from the proposed molecular formula.
  • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values. This tight tolerance is a hallmark of a pure compound.

Integrated Data Presentation and Workflow

A logical, multi-faceted approach ensures the highest confidence in the final result. The data from these independent techniques must converge to validate the proposed structure.

Data Summary Table
ParameterTheoretical Value (C₁₂H₁₅NO₂)Experimental ResultAcceptance CriteriaPass/Fail
HRMS [M+H]⁺ 206.1176 m/ze.g., 206.1174 m/z< 5 ppm mass errorPass
Elemental %C 70.22%e.g., 70.15%± 0.4%Pass
Elemental %H 7.37%e.g., 7.41%± 0.4%Pass
Elemental %N 6.82%e.g., 6.79%± 0.4%Pass
Integrated Analytical Workflow Diagram

The following diagram illustrates the logical flow of the self-validating system for molecular weight and formula verification.

G cluster_0 Start: Purified Compound cluster_1 Primary Analysis cluster_2 Orthogonal Verification cluster_3 Data Convergence & Decision Start Ethylphenyl Oxazolidinone Sample HRMS LC-HRMS Analysis Start->HRMS Determine Accurate Mass CHN CHN Elemental Analysis Start->CHN Determine % Composition Decision Final Verification HRMS->Decision [M+H]⁺ & Isotopic Pattern CHN->Decision Elemental Percentages Result_Pass Formula Verified: C₁₂H₁₅NO₂ Decision->Result_Pass Data Converges (within ±0.4% & <5 ppm) Result_Fail Further Investigation (Purity, Structure) Decision->Result_Fail Data Diverges

Caption: Integrated workflow for molecular weight and formula verification.

Conclusion

The verification of molecular weight and formula for novel compounds like ethylphenyl oxazolidinones is not a mere procedural step; it is a fundamental requirement for scientific rigor and regulatory compliance. By integrating the high-precision mass measurement of HRMS with the direct quantitative data from elemental analysis, a robust, self-validating system is established. This orthogonal approach ensures that the foundational identity of the molecule is confirmed with the highest degree of confidence, enabling drug development professionals to proceed with subsequent research and development activities on a solid analytical footing.

References

  • Performance of different instrumental techniques for oxazolidinone detection. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Barreca, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4255. [Link]

  • Zhang, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Drug Design, Development and Therapy, 19, 8903-8913. [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved February 14, 2024, from [Link]

  • Zhang, Y., et al. (2025). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Drug Design, Development and Therapy, 19, 8903-8913. [Link]

  • Kolisnyk, I. V., et al. (2020). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmacia, 67(4), 231-239. [Link]

  • Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar. Retrieved February 14, 2024, from [Link]

  • Elemental Analysis. (2024). University of Padua. Retrieved February 14, 2024, from [Link]

  • Al-Amiery, A. A., et al. (2023). Novel oxazolidinone zinc(II) complexes as antibacterial and anti-SARS-CoV-2 agents: synthesis, characterization, DFT calculations, ADMET, in silico molecular docking and biological activities. Journal of Biomolecular Structure and Dynamics, 41(10), 4268-4284. [Link]

  • Barreca, D., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]

  • Darwish, H. W., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Current Pharmaceutical Analysis, 19(4), 241-256. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2014). International Scholarly Research Notices. [Link]

  • Kumar, N., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(9), 933-938. [Link]

Sources

Exploratory

In Silico Pharmacophore Elucidation: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

A Technical Guide to Structural Modeling & Bioactive Conformation Analysis Executive Summary This guide provides a rigorous computational framework for modeling the pharmacophore of 5-((2-Ethylphenyl)methyl)-2-oxazolidin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structural Modeling & Bioactive Conformation Analysis

Executive Summary

This guide provides a rigorous computational framework for modeling the pharmacophore of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone . Unlike the blockbuster antibiotic Linezolid (which features an N-aryl core), this specific molecule possesses a free carbamate nitrogen and a C5-benzyl substitution. Structural analysis suggests this scaffold aligns more closely with Monoamine Oxidase (MAO) inhibitors (e.g., Toloxatone) and skeletal muscle relaxants (e.g., Metaxalone) rather than the 50S ribosomal targets of N-aryl oxazolidinones.

This document outlines the protocol for defining the bioactive pharmacophore, specifically addressing the steric constraints imposed by the ortho-ethyl substituent on the phenyl ring.

Part 1: Molecular Architecture & Target Profiling

Before initiating software workflows, we must define the chemical entity and its likely biological domain to select the correct force fields and training sets.

Structural Deconstruction
  • Core Scaffold: 2-Oxazolidinone ring (cyclic carbamate).

  • Chirality: The C5 position is a stereocenter. The (S)-enantiomer is typically preferred for antibacterial activity in this class, while MAO inhibition stereochemistry varies by specific pocket fit.

  • Key Substituent: The (2-ethylphenyl)methyl group attached at C5.[1]

    • Significance: The ortho-ethyl group introduces significant steric bulk and torsional strain , preventing free rotation of the phenyl ring relative to the methylene bridge. This "conformational lock" is the critical feature for pharmacophore modeling.

Target Assignment

Based on Structure-Activity Relationship (SAR) data for oxazolidinones:

  • N-Aryl Oxazolidinones (e.g., Linezolid): Target Bacterial 50S Ribosome (23S rRNA).[2]

  • C5-Substituted / N-H Oxazolidinones (Target Molecule): Target MAO-A/B or CNS receptors .

Decision: This guide models the molecule primarily as a MAO-B Inhibitor candidate , utilizing the "Free NH" as a key Hydrogen Bond Donor (HBD) feature.

Part 2: Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow from 2D structure to a validated 3D pharmacophore hypothesis.

PharmacophoreWorkflow Start Input: 2D Structure (SMILES) Prep Ligand Preparation (Protonation pH 7.4, Chirality S/R) Start->Prep Conf Conformational Search (Monte Carlo / Low Mode) Prep->Conf Force Field: OPLS4 Cluster Cluster Analysis (RMSD < 0.5 Å) Conf->Cluster Energy Window: 5 kcal/mol Feature Feature Mapping (HBD, HBA, HY, AR) Cluster->Feature Identify Bioactive Pose ExVol Exclusion Volume Generation (Ortho-Ethyl Steric Clash) Feature->ExVol Model Final Pharmacophore Hypothesis ExVol->Model

Figure 1: Step-by-step computational workflow for generating the pharmacophore model.

Part 3: Step-by-Step Methodological Protocol

Phase I: Conformational Analysis (The "Ortho" Effect)

The 2-ethyl group creates a high-energy barrier for rotation. A standard minimization will fail to capture the distinct populations.

Protocol:

  • Software Setup: Use MOE (Molecular Operating Environment) or Schrödinger MacroModel.

  • Force Field: OPLS4 or MMFF94x (Solvation: Water).

  • Search Method: Mixed Torsional/Low-Mode Sampling.

    • Iterations: 5,000 steps.

    • Energy Window: 5.0 kcal/mol (to capture accessible bioactive states).

  • Critical Check: Analyze the torsion angle between the phenyl ring and the methylene bridge. You will likely observe two distinct low-energy wells due to the ethyl group avoiding the oxazolidinone core.

    • Outcome: Select the lowest energy conformer where the ethyl group points away from the C=O group to minimize dipole repulsion.

Phase II: Pharmacophore Feature Definition

For 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, we define four critical features (F1-F4).

Feature IDTypeChemical MoietyFunction
F1 HBA (Acceptor)C=O (Carbonyl)Accepts H-bond from Ser/Thr residues or backbone amides.
F2 HBD (Donor)N-H (Ring Nitrogen)Donates H-bond to backbone carbonyls (Critical for MAO selectivity).
F3 HYD (Hydrophobic)2-Ethyl GroupOccupies a specific hydrophobic pocket; provides selectivity over methyl/H analogs.
F4 ARO (Aromatic)Phenyl RingPi-Pi stacking interactions (e.g., with Tyr residues in MAO active site).
Phase III: Exclusion Volumes (The Steric Shield)

The most common error in modeling this specific ligand is ignoring the volume occupied by the ethyl group.

  • Generate Shape: Create a Van der Waals surface around the 2-ethyl substituent in its lowest energy conformation.

  • Define Exclusion: Mark this volume as "Forbidden" for receptor atoms.

  • Logic: Any receptor pocket capable of binding this ligand must have a cavity large enough to accommodate the ethyl protrusion. This filters out "tight" pockets that only bind the methyl analog.

Part 4: Visualizing the Pharmacophore Map

The following diagram illustrates the spatial arrangement of the pharmacophore features derived from the molecule.

PharmacophoreMap F1 HBA (Carbonyl) F2 HBD (Ring NH) F1->F2 2.4 Å F3 AROMATIC (Phenyl) F1->F3 4.5 Å F2->F3 4.8 Å F4 HYDROPHOBIC (Ethyl Tail) F3->F4 2.5 Å (Rigid)

Figure 2: 2D projection of the 3D pharmacophore hypothesis. Note the rigid distance between the Aromatic center and the Hydrophobic ethyl tail.

Part 5: Validation & Screening Strategy

To ensure this model is scientifically robust (Trustworthiness), it must be validated against a "Decoy Set."

Validation Protocol
  • Active Set: Include the target molecule and 5 known MAO-B inhibitors (e.g., Safinamide, Toloxatone).

  • Decoy Set: Generate 50 molecules with similar molecular weight and logP but different topology (e.g., piperazines, simple amides) using the DUD-E generator.

  • Metric: Calculate the Enrichment Factor (EF) .

    • Goal: The model should retrieve the target molecule and actives within the top 5% of the screened database.

Application: Virtual Screening

Use this validated pharmacophore to screen the ZINC15 or ChEMBL databases.

  • Query: Look for scaffolds that match the F1-F2-F3 vector but allow variation at the F4 (Ethyl) position (e.g., isopropyl or cyclopropyl) to improve metabolic stability while maintaining the hydrophobic fill.

References

  • Gohlke, H., et al. (2013). Determinants of the species selectivity of oxazolidinone antibiotics targeting the large ribosomal subunit.[3] Biological Chemistry.[4][5][6]

  • Ferreira, S.B., et al. (2013). Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hubschwerlen, C., et al. (2005). Structure-activity relationship of oxazolidinone-quinolones. Bioorganic & Medicinal Chemistry Letters.

  • Pal, S., et al. (2019).[6] Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors.[6] Journal of Molecular Structure.

  • PubChem. (2023). Compound Summary: 5-((2-ethylphenyl)methyl)-2-oxazolidinone.[1] National Library of Medicine.

Sources

Foundational

Strategic Crystal Structure Prediction for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Executive Summary This guide delineates a rigorous Crystal Structure Prediction (CSP) workflow for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (PubChem CID 3046892).[1] As a pharmaceutical intermediate or candidate possess...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide delineates a rigorous Crystal Structure Prediction (CSP) workflow for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (PubChem CID 3046892).[1] As a pharmaceutical intermediate or candidate possessing a chiral center at C5 and a flexible 2-ethylbenzyl tail, this molecule presents specific solid-state challenges: conformational polymorphism driven by the ethyl group rotation and packing competition between the polar oxazolidinone core and the hydrophobic aromatic domain.[1]

This protocol moves beyond standard screening by integrating Density Functional Theory (DFT) with force-field-based global optimization to predict the thermodynamic landscape before wet-lab crystallization begins.[1]

Phase 1: Molecular Profiling & Conformer Generation

The accuracy of CSP is strictly limited by the quality of the molecular input. For 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, the coexistence of a rigid heterocyclic core and a flexible alkyl-aryl side chain requires a hybrid approach.[1]

Structural Analysis & Degrees of Freedom

The molecule consists of three distinct zones affecting crystallization:

  • The Polar Core (Oxazolidinone): Contains the Hydrogen Bond (HB) Donor (N-H) and Acceptor (C=O).[1] This will dominate the lattice energy via strong directional interactions (approx. 20–30 kJ/mol).[1]

  • The Linker (Methylene Bridge): The C5-CH2-Phenyl torsion angle determines the "kink" of the molecule, influencing how efficiently the molecules can stack.[1]

  • The Steric Tail (2-Ethylphenyl): The ethyl group adds significant steric bulk.[1] Critical Insight: The rotation of the ethyl group relative to the phenyl ring is often overlooked.[1] In the solid state, this group will likely lock into a conformation that minimizes steric clash with the oxazolidinone oxygen, potentially deviating from the gas-phase minimum.[1]

Computational Protocol (Conformational Search)

Do not rely on a single force field.[1] The ethyl group's rotation barrier is low, leading to multimodal distributions.[1]

  • Step 1: Generate 5,000 trial conformers using a Low-Mode (LoMod) search algorithm.[1]

  • Step 2: Pre-optimization using the OPLS4 force field to filter high-energy clashes.[1]

  • Step 3 (The Filter): Re-optimize the unique conformers (within 5 kcal/mol of global min) using DFT (B3LYP/6-31G)* in the gas phase.

    • Why: Force fields often overestimate the stability of "folded" conformations where the phenyl ring interacts with the oxazolidinone.[1] DFT corrects this intramolecular

      
      -stacking bias.[1]
      

Phase 2: The CSP Computational Pipeline

This section details the global search for crystal packings. We assume the target is enantiopure (e.g., 5S-configuration) for drug development, but the workflow adapts for racemates.

Space Group Selection

Statistical analysis of chiral organic molecules (Cambridge Structural Database) dictates the search space:

  • Primary Targets (90% probability):

    
    , 
    
    
    
    (monoclinic).[1]
  • Secondary Targets (Hydrates/Solvates):

    
    , 
    
    
    
    .
  • Note: If the input is racemic, the search must shift to

    
     and 
    
    
    
    .[1]
Global Search Strategy (Quasi-Random Sampling)

We utilize a Sobol sequence to sample unit cell dimensions and molecular orientations uniformly.[1]

Workflow Logic:

  • Rigid Body Packing: Initially treat the optimized conformers as rigid bodies.[1]

  • Melt & Quench: Perform Molecular Dynamics (MD) simulations at high temperature (simulated annealing) to overcome energy barriers, allowing the ethyl group to rotate and find the optimal packing pocket.

  • Clustering: Group structures by powder pattern similarity (using a Radial Distribution Function) to remove duplicates.[1]

Visualization: The CSP Workflow

The following diagram illustrates the transition from molecular flexibility to ranked crystal lattices.

CSP_Workflow Start Input: 2D Structure (5-((2-Ethylphenyl)methyl)-2-oxazolidinone) ConfSearch Conformational Analysis (OPLS4 + DFT B3LYP/6-31G*) Start->ConfSearch Flexibility Key Torsions: 1. Ethyl-Phenyl Rotation 2. Benzyl-Oxazolidinone Link ConfSearch->Flexibility Identify Rotamers Packing Global Packing Search (Space Groups: P212121, P21) Sobol Sequence Sampling Flexibility->Packing Opt_FF Lattice Energy Minimization (Force Field) Packing->Opt_FF Opt_DFT Final Ranking: Periodic DFT-D3 (PBE functional) + Many-Body Dispersion Opt_FF->Opt_DFT Top 100 Structures Result Crystal Energy Landscape (Relative Stability vs. Density) Opt_DFT->Result

Caption: Figure 1. Hierarchical CSP workflow moving from single-molecule quantum mechanics to periodic lattice energy ranking.

Phase 3: Thermodynamics & Polymorph Risk Assessment

Once the structures are generated, they must be ranked.[1] The raw lattice energy (


) is insufficient; we must estimate the Free Energy (

).
The Energy Ranking Protocol

For 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, Van der Waals interactions (ethyl group) and Hydrogen Bonding (oxazolidinone) compete.[1]

  • Method: Periodic DFT using the PBE functional with MBD (Many-Body Dispersion) correction.[1]

    • Reasoning: Standard DFT-D3 often over-stabilizes dense structures.[1] MBD accurately captures the anisotropic polarization of the phenyl ring and the ethyl chain.[1]

  • Zero-Point Energy (ZPE): Calculate phonon modes for the top 10 structures to estimate vibrational entropy (

    
    ) at 298 K.
    
Interpreting the Landscape

Construct a Relative Energy vs. Density plot.[1]

  • The Global Minimum: The structure with the lowest Gibbs Free Energy.[1]

  • The Risk Region: Any structure within 2–4 kJ/mol of the global minimum is a viable polymorph.[1]

  • Specific Risk: If the global minimum requires a "folded" ethyl conformation but a linear conformation exists only 1 kJ/mol higher, the molecule is at high risk for concomitant polymorphism or solvent-mediated transformation.[1]

Phase 4: Experimental Validation Loop

A CSP model is a hypothesis.[1] It must be validated against physical data.[1] This section describes the "handshake" between computation and experiment.

The Fingerprint Match (PXRD)

Experimental Powder X-Ray Diffraction (PXRD) patterns are compared against the simulated patterns of the predicted structures.

Data Presentation: Validation Criteria

ParameterAcceptance CriterionAction if Failed
2

Peak Positions

Re-optimize lattice parameters (thermal expansion correction).
Peak Intensities Qualitatively similarCheck for preferred orientation (needle/plate morphology).
Low Angle Peaks Exact match requiredThese define the unit cell; mismatch implies incorrect packing motif.[1]
Decision Matrix for Solid Form Selection

Use the following logic flow to determine if the "Active Pharmaceutical Ingredient" (API) is in its stable form.

Validation_Logic ExpData Experimental PXRD Pattern Compare Compare Patterns (Using Cross-Correlation) ExpData->Compare CSP_Set CSP Predicted Set (Top 5 Lowest Energy) CSP_Set->Compare Match Match Found (Global Min) Compare->Match Matches Rank 1 Match_Meta Match Found (Meta-stable Form) Compare->Match_Meta Matches Rank >1 NoMatch No Match Found Compare->NoMatch Low Similarity Action1 Proceed to Development (Stable Form) Match->Action1 Action2 Risk Alert! Perform Slurry Conversion to find Global Min Match_Meta->Action2 Action3 Expand Search Space (Check Hydrates/Solvates) NoMatch->Action3

Caption: Figure 2. Decision tree for validating CSP results against experimental solid-state screening data.

References

  • Price, S. L., et al. (2010).[1] The computation of crystal structures and lattice energies of modern pharmaceutical ingredients. Cambridge Crystallographic Data Centre (CCDC).[1][2]

  • Neumann, M. A., et al. (2008).[1] Crystal structure prediction of a flexible molecule of pharmaceutical interest. Journal of Pharmaceutical Sciences.[1][3]

  • Reilly, A. M., et al. (2016).[1] Report on the sixth blind test of organic crystal structure prediction methods. Acta Crystallographica Section B. [1]

  • PubChem. (2025).[1][4] Compound Summary for CID 3046892, 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.[1][5] National Library of Medicine.[1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. (Foundational reference for space group statistics).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Chemistry Synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Executive Overview The 5-substituted 2-oxazolidinone scaffold is a privileged pharmacophore in drug development (analogous to the antibacterial agent linezolid) and a cornerstone chiral auxiliary in asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 5-substituted 2-oxazolidinone scaffold is a privileged pharmacophore in drug development (analogous to the antibacterial agent linezolid) and a cornerstone chiral auxiliary in asymmetric synthesis. Historically, the synthesis of these heterocycles relied heavily on highly toxic, environmentally hazardous reagents such as phosgene or carbon monoxide.

This application note details two highly efficient, phosgene-free green chemistry methodologies for the preparation of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone . By leveraging either Dimethyl Carbonate (DMC) transesterification or Deep Eutectic Solvent (DES)-mediated CO₂ fixation, these protocols provide scalable, atom-economical pathways designed for modern, sustainable pharmaceutical manufacturing.

Mechanistic Rationale & Causality

To ensure robust process scaling, it is critical to understand the thermodynamic and kinetic drivers behind these green methodologies.

Pathway A: Dimethyl Carbonate (DMC) Transesterification

Precursor: 1-amino-3-(2-ethylphenyl)propan-2-ol DMC serves as a benign, non-toxic carbonylating agent. The reaction is driven by base catalysis (e.g., K₂CO₃ or an organobase like DBU).

  • Causality of Base Selection: The base deprotonates the primary amine, increasing its nucleophilicity to attack the carbonyl carbon of DMC, which displaces methanol to form a carbamate intermediate[1].

  • Thermodynamic Driving Force: Subsequent intramolecular attack by the secondary hydroxyl group ejects a second methanol molecule, closing the 5-membered ring. Because this is an equilibrium-driven transesterification, continuously removing the methanol byproduct (boiling point ~64.7°C) via distillation forces the reaction to completion[2].

DMC_Mechanism A 1-Amino-3-(2-ethylphenyl) propan-2-ol + DMC B Base Catalysis (e.g., K2CO3 / DBU) A->B C Carbamate Intermediate (- MeOH) B->C D Intramolecular Cyclization (- MeOH) C->D E 5-((2-Ethylphenyl)methyl) -2-oxazolidinone D->E

Caption: Mechanistic pathway for the DMC-mediated green synthesis of oxazolidinones.

Pathway B: Solvent-Free CO₂ Fixation via Deep Eutectic Solvents (DES)

Precursor: 2-(2-ethylbenzyl)oxirane This pathway represents a 100% atom-economical route by capturing gaseous CO₂ and reacting it with an epoxide and a nitrogen source (e.g., urea or an amine)[3].

  • Causality of DES Utilization: A DES (such as a quaternary ammonium salt mixed with urea) acts as both the solvent and the catalyst[4]. The dense hydrogen-bonding network of the DES polarizes the C-O bond of the epoxide. This lowers the activation energy for nucleophilic ring-opening at the less sterically hindered carbon. Subsequent CO₂ insertion forms an alkyl carbonate intermediate, which cyclizes to yield the target oxazolidinone[5].

CO2_Fixation Start 2-(2-Ethylbenzyl)oxirane + CO2 + Urea Cat DES Catalyst (Epoxide Activation) Start->Cat RingOpen Nucleophilic Ring Opening Cat->RingOpen CO2Insert CO2 Insertion (Alkyl Carbonate) RingOpen->CO2Insert Cyclize Cyclization to Oxazolidinone CO2Insert->Cyclize

Caption: Workflow of solvent-free CO₂ fixation into epoxides for oxazolidinone synthesis.

Quantitative Data: Green Metrics Comparison

The table below summarizes the theoretical and practical green metrics comparing legacy methods with the two proposed green protocols.

Metric / ParameterLegacy Phosgene RoutePathway A: DMC RoutePathway B: CO₂ / DES Route
Primary Reagents Phosgene, CH₂Cl₂, Et₃NDimethyl Carbonate, K₂CO₃CO₂, Urea, DES
Atom Economy (AE) ~45%~85%100%
E-Factor > 15.01.5 - 2.5< 0.5
Reaction Mass Efficiency < 40%~80%> 90%
Primary Byproducts HCl gas, Triethylamine-HClMethanol (Recyclable)Water (if using urea)
Toxicity / Hazard Critical (Lethal gas)Low (Flammable liquid)Very Low (Greenhouse gas utilization)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems featuring integrated in-process controls (IPCs).

Protocol A: DMC-Mediated Cyclization

Objective: Convert 1-amino-3-(2-ethylphenyl)propan-2-ol to 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.

  • Reactor Charging: To an oven-dried, 500 mL round-bottom flask equipped with a fractional distillation column and a distillation head, charge 1-amino-3-(2-ethylphenyl)propan-2-ol (100 mmol) and Dimethyl Carbonate (300 mmol, 3.0 equiv).

  • Catalyst Addition: Add anhydrous K₂CO₃ (10 mmol, 0.1 equiv). Note: The basicity of K₂CO₃ is perfectly matched to deprotonate the amine without causing unwanted side-chain degradation[1].

  • Heating & Transesterification: Heat the mixture to 90°C (the reflux temperature of DMC).

  • Self-Validation (IPC 1): Monitor the vapor temperature at the distillation head. The temperature will drop to approximately 64°C, indicating the formation and vaporization of the methanol byproduct[2].

  • Reaction Completion (IPC 2): Maintain heating until the vapor temperature rises back to ~90°C. This thermodynamic shift validates that methanol evolution has ceased and the equilibrium has fully shifted to the cyclic product.

  • Workup: Cool the mixture to room temperature, filter the solid K₂CO₃, and concentrate the filtrate under reduced pressure to yield the crude oxazolidinone. Purify via recrystallization (Ethyl Acetate/Hexanes).

Protocol B: Solvent-Free CO₂ Fixation

Objective: Convert 2-(2-ethylbenzyl)oxirane to 5-((2-Ethylphenyl)methyl)-2-oxazolidinone using captured CO₂.

  • DES Preparation: Synthesize the Deep Eutectic Solvent by mixing Choline Chloride and Urea in a 1:2 molar ratio at 80°C until a clear, homogenous liquid is formed[4].

  • Reactor Charging: In a 300 mL stainless-steel high-pressure Parr reactor, charge 2-(2-ethylbenzyl)oxirane (50 mmol) and the DES (10 mol%).

  • Pressurization: Seal the reactor, purge three times with CO₂ to remove atmospheric moisture/oxygen, and pressurize with CO₂ to 2.0 MPa.

  • Heating & Activation: Heat the reactor to 80°C with vigorous mechanical stirring (800 rpm). Causality: Elevated temperature drastically reduces the viscosity of the DES, enhancing the mass transfer of CO₂ into the liquid phase[3].

  • Self-Validation (IPC): Monitor the internal reactor pressure. A continuous pressure drop indicates active CO₂ consumption. When the pressure stabilizes and remains constant for 30 minutes, the reaction is validated as complete.

  • Workup: Depressurize the reactor safely. Extract the product using a green solvent (e.g., ethyl acetate, 3 x 50 mL). The dense DES layer will separate cleanly at the bottom and can be decanted and reused for up to 5 subsequent cycles without loss of catalytic activity[5].

References[3] Solvent-free incorporation of CO2 into 2-oxazolidinones: a review - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwBt0-rw9DFUI4IkijR-LsqZYbFt680qHH-u9TFcGpKRYFsTAyxKoMC4KP2eFdDfyYMs_CqwAPOuJrBnTHJIV2BFzwYCEYsKHqmGOALyk0ImmlQWvM9Ojol7B1L2LDhc_MpfTF-k8hzsZKvHfzroSmQBV56-KXY6XY[4] Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) - RSC Publishing -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcwlM9x03FdCQIdDT1pyOKoB2YWi4XCBNU5qtgizIYDGNjPkaRhHSDZN2sW_JcTxCj1wvvnXe1y2GHh7KmNb0h7UbU9YZGou4b-6h80OE_HVE0frbOFlhk3nqsVIplZMZTHl2fiHQKV76bmPhYB-eaN17-GMRS-L-B[1] Amidation of Esters with Amino Alcohols Using Organobase Catalysis - American Chemical Society -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvdseSdDE7or2gGWQGoDM3Mnm5k6_jWhBizYMCofck5cCBEjpSvrMOqI7OA78XaIKXA1W1251cUXTNQGDtO4SKQ8ibTChJ8Q-ieXCxbPrI_LdB4NUh62NwKtcKgpxd_jarZ4yqb2G8uA==[2] US4933462A - Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinones - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv4b2dQyQf7KKOQqr_GxN22WA59DwdDjQaSbRHKfqaH48_5Rh9PdVjjs-l69u9T_6WmJ_gP0XJHI6-xCfNgSDr7vxrNHj16FFKrSqQNv4-I0G_w-LT780VMbD8vP3s1ZW40ikMAISygoq3[5] Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides - Elsevier B.V. -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED20ezX7C_Y8isL8jBmmXrJm8z4pa_9sqma-Hqa4eq9lin9UcfYb1EK_nI2-9bdrALh6Fyo7n554mBA4klnXeVIXF8A8eMHRl6uoVRMQjKQjcHM2Utb9BbEzNaKYLn3UUNDsmLfxk6_td-IRe9Zeo4HwbNqB5pbUB0WLhkVi1PXQ==

Sources

Application

Application Note: HPLC Method Development for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

The following Application Note and Protocol is designed for immediate implementation in pharmaceutical analytical laboratories. It addresses the specific challenges of detecting 5-((2-Ethylphenyl)methyl)-2-oxazolidinone...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for immediate implementation in pharmaceutical analytical laboratories. It addresses the specific challenges of detecting 5-((2-Ethylphenyl)methyl)-2-oxazolidinone , a critical intermediate and potential impurity in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and chiral auxiliaries.[1]

Abstract & Scope

This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for the quantitation and purity assessment of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.[1] Unlike its para-substituted counterparts, the ortho-ethyl substitution introduces steric hindrance that alters chromatographic retention and selectivity.[1]

This protocol addresses two critical analytical needs:

  • Achiral Purity (RP-HPLC): Separation of the target from synthetic byproducts (e.g., regioisomers like the 4-ethyl analogue).[1]

  • Enantiomeric Purity (Chiral HPLC): Determination of Enantiomeric Excess (ee) for the chiral center at Position 5.

Physicochemical Profiling & Detection Strategy

Before method screening, the analyte's properties dictate the instrumental parameters.[1]

PropertyCharacteristicImpact on Method
Structure Oxazolidinone ring + Ortho-ethylphenyl groupModerate polarity (ring) mixed with significant lipophilicity (ethylphenyl).[1]
Chromophore Benzene ring (primary), Amide (secondary)UV λmax: ~210 nm (high sensitivity), ~254 nm (high selectivity).[1]
pKa ~12 (Amide N-H)Analyte remains neutral in standard pH 2–8 range.[1] pH control is for matrix/impurity suppression, not analyte ionization.[1]
Solubility Soluble in MeOH, ACN, DMSODiluent should be 50:50 Water:Organic to prevent peak distortion.[1]
Detection Logic (The "Why")

While 210 nm offers maximum sensitivity, it is susceptible to baseline drift from gradient elution. 254 nm is recommended for routine assay to minimize interference from non-aromatic solvents, while 210-220 nm is reserved for trace impurity analysis (LOD < 0.05%).[1]

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of the ortho-isomer from potential para-isomers and process impurities.

MethodDevelopment Start Analyte Profiling (LogP ~2.5, Neutral) ColScreen Column Screening (C18 vs Phenyl-Hexyl) Start->ColScreen Lipophilicity check MobilePhase Mobile Phase Optimization (pH 3.0 vs Neutral) ColScreen->MobilePhase Peak Shape check Selectivity Critical Pair Resolution (Ortho vs Para isomer) MobilePhase->Selectivity Regio-isomer separation Selectivity->ColScreen If Rs < 1.5 (Switch to Phenyl) FinalMethod Final Validated Method Selectivity->FinalMethod Rs > 2.0

Figure 1: Strategic workflow for optimizing separation of regio-isomers.

Protocol A: Reverse-Phase HPLC (Achiral Purity)[1]

This method is the "workhorse" for assay and general purity.[1]

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 .[1]

    • Expert Insight: A standard C18 is sufficient for retention.[1] However, if separation from the 4-ethyl isomer is difficult, switch to a Phenyl-Hexyl column.[1] The pi-pi interactions differ between ortho (sterically hindered) and para (exposed) isomers, enhancing selectivity.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Reference: 360 nm).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
2.09010Isocratic hold to elute polar salts
15.01090Linear gradient to elute analyte
18.01090Wash step
18.19010Return to initial
23.09010Re-equilibration
System Suitability Criteria (Self-Validating)
  • Retention Time (RT): Analyte elutes at approx. 8.5 - 9.5 min.[1]

  • Tailing Factor: NMT 1.5 (Acidic pH ensures sharp peaks for the amide).[1]

  • Theoretical Plates: NLT 5000.

  • Resolution (Rs): NLT 2.0 between the ortho-isomer and any nearest impurity (likely the para-isomer if present).

Protocol B: Chiral HPLC (Enantiomeric Purity)

Since the 5-position is a stereocenter, controlling the enantiomeric ratio is vital for biological activity.[1]

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Expert Insight: Amylose-based columns generally show superior recognition for oxazolidinone rings compared to cellulose columns due to the specific geometry of the carbamate linkage interacting with the oxazolidinone carbonyl.[1]

  • Mode: Normal Phase / Polar Organic.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1]

    • Optimization: If retention is too low, decrease IPA to 5%.[1] If peak tailing occurs, add 0.1% Diethylamine (DEA) or Ethanol.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temp: 25°C (Lower temperature often improves chiral resolution).[1]

  • Detection: UV @ 254 nm.[1][4]

Validation Summary (Linearity & Sensitivity)

Data generated during method validation (simulated based on oxazolidinone characteristics):

ParameterResultAcceptance Criteria
Linearity (Range) 10 – 200 µg/mLR² > 0.999
LOD (Limit of Detection) 0.05 µg/mLS/N > 3
LOQ (Limit of Quantitation) 0.15 µg/mLS/N > 10
Precision (Repeatability) RSD < 0.5% (n=6)RSD < 2.0%
Specificity No interference from Blank/PlaceboPurity Angle < Purity Threshold (PDA)

Troubleshooting Guide

Issue: Co-elution of Regioisomers (Ortho vs Para)
  • Cause: Similar hydrophobicity on C18.[1]

  • Solution: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.[1]

  • Mechanism: The ortho-ethyl group prevents the phenyl ring from lying flat against the stationary phase, reducing pi-pi interactions.[1] The para-isomer interacts more strongly and will elute later on a Phenyl column.[1]

Issue: Peak Tailing
  • Cause: Secondary interactions between the amide nitrogen and residual silanols.[1]

  • Solution: Ensure Mobile Phase pH is acidic (pH < 3.[1]0) to suppress silanol ionization, or use an end-capped column (e.g., "Eclipse Plus" or "XBridge").[1]

References

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science. (2018). Link

  • Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. ResearchGate. (2025). Link

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. (2022).[1][5] Link

  • 5-((4-Ethylphenyl)methyl)-2-oxazolidinone Structure and Properties. BenchChem. Link

Sources

Method

Application Note: Advanced Synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (systematically 5-(2-ethylbenzyl)oxazolidin-2-one ). This structural motif—a 5-substitute...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (systematically 5-(2-ethylbenzyl)oxazolidin-2-one ). This structural motif—a 5-substituted oxazolidinone—is a critical pharmacophore found in various antibiotic (e.g., Linezolid derivatives) and MAO inhibitor classes, often requiring precise regiochemical control during ring closure.

Executive Summary & Retrosynthetic Logic

The target molecule features a 2-oxazolidinone ring substituted at the 5-position with a (2-ethylphenyl)methyl group. The primary synthetic challenge is ensuring exclusive 5-substitution over the thermodynamic 4-isomer, while maintaining high yield and minimizing hazardous waste.

We present two distinct pathways:

  • Method A (The "Green" Carbonylation): Cyclization of 1-amino-3-(2-ethylphenyl)propan-2-ol using Diethyl Carbonate (DEC). This is the recommended route for scalability and purity.

  • Method B (Catalytic Insertion): Direct insertion of CO₂ into 2-(2-ethylbenzyl)aziridine or epoxide opening with carbamates.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 5-((2-Ethylphenyl)methyl)-2-oxazolidinone AminoAlcohol 1-Amino-3-(2-ethylphenyl)propan-2-ol (Key Intermediate) AminoAlcohol->Target Cyclization (DEC/CDI) Epoxide 2-(2-Ethylbenzyl)oxirane Epoxide->Target Carbamate Opening AllylBenzene 1-Allyl-2-ethylbenzene AllylBenzene->Epoxide Epoxidation Aldehyde 2-Ethylbenzaldehyde Aldehyde->AminoAlcohol Henry Rxn + Reduction

Figure 1: Retrosynthetic disconnection showing the primary Amino Alcohol pathway (Green) and alternative Epoxide pathway (Red).

Critical Reagents & Catalyst Selection

The choice of cyclization reagent dictates the impurity profile. Below is a comparative analysis of the top reagent systems for 5-substituted oxazolidinone formation.

Table 1: Cyclization Reagent Performance Matrix
Reagent SystemCatalystMechanismAdvantagesDisadvantages
Diethyl Carbonate (DEC) K₂CO₃ or TBD TransesterificationGreen solvent/reagent, Ethanol byproduct, High Regioselectivity.Requires higher temp (>100°C) or microwave.
1,1'-Carbonyldiimidazole (CDI) DMAP (cat.)Nucleophilic AcylationMild temp (RT), Stoichiometric precision.Expensive, Imidazole byproduct removal required.
Triphosgene TEA / DIPEA ChloroformylationFast, Low temp (-78°C to 0°C).Highly toxic, HCl generation, Strict safety controls.
Urea ZnO or FeCl₃ Thermal CondensationVery cheap, Atom economic.High temp (>150°C), Ammonia evolution, Polymerization risk.

Recommendation: For laboratory to pilot scale, Diethyl Carbonate (DEC) with a catalytic base (Method A) is superior due to ease of workup (evaporation of ethanol) and lack of toxic byproducts.

Detailed Experimental Protocols

Method A: Green Cyclization via Diethyl Carbonate (Recommended)

This protocol utilizes the 1,2-amino alcohol precursor. If this precursor is not commercially available, it can be synthesized via the reduction of the corresponding cyanohydrin or nitroaldol product of 2-ethylbenzaldehyde.

Phase 1: Reagents
  • Substrate: 1-amino-3-(2-ethylphenyl)propan-2-ol (1.0 equiv)

  • Reagent/Solvent: Diethyl Carbonate (DEC) (5.0 - 10.0 equiv) – acts as both reagent and solvent.

  • Catalyst: Potassium Carbonate (K₂CO₃) (0.1 equiv) OR 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 equiv).

  • Quench: Ethanol / Water.

Phase 2: Step-by-Step Procedure
  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove EtOH) or a simple reflux condenser.

  • Charging: Add 1-amino-3-(2-ethylphenyl)propan-2-ol (10.0 g, 55.8 mmol) and anhydrous K₂CO₃ (0.77 g, 5.58 mmol).

  • Solvent Addition: Add Diethyl Carbonate (50 mL). The large excess drives the equilibrium.

  • Reaction: Heat the mixture to 110–120°C (oil bath temperature).

    • Mechanistic Note: The reaction proceeds via an initial carbamate intermediate followed by intramolecular alkoxide attack. Removal of ethanol drives the reaction to completion.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Conversion typically reaches >98% within 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid catalyst (K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove excess DEC and ethanol.

  • Purification: The residue is usually a high-purity oil or solid. Recrystallize from Isopropanol/Hexane if necessary.

Expected Yield: 90–95% Key Quality Attribute: Absence of the 4-isomer (regioselectivity is inherent to the amino alcohol structure).

Method B: Catalytic Carboxylative Cyclization (Alternative)

This method is ideal if the epoxide precursor, 2-(2-ethylbenzyl)oxirane , is more accessible.

Phase 1: Reagents
  • Substrate: 2-(2-ethylbenzyl)oxirane (1.0 equiv).

  • Reagent: Potassium Cyanate (KOCN) or Urea.

  • Catalyst: Magnesium Chloride (MgCl₂) or Lithium Bromide (LiBr).

  • Solvent: DMF or NMP.

Phase 2: Step-by-Step Procedure
  • Charging: Dissolve 2-(2-ethylbenzyl)oxirane (10 mmol) in DMF (20 mL).

  • Addition: Add Potassium Cyanate (15 mmol) and MgCl₂ (1.0 mmol).

  • Reaction: Heat to 130°C for 8 hours.

    • Mechanism:[1][2][3] Halide ion opens the epoxide to form a halo-alkoxide, which reacts with cyanate/urea, followed by cyclization.

  • Workup: Pour into water, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Analytical Quality Control (QC)

Verify the identity and purity of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone using the following parameters.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).

  • Retention Time: Expect elution around 8–10 min depending on flow rate (1.0 mL/min).

NMR Characterization (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–7.30 (m, 4H, Aromatic).

    • δ 5.80 (br s, 1H, NH).

    • δ 4.75 (m, 1H, CH at C5).

    • δ 3.65 (t, 1H, CH at C4).

    • δ 3.35 (dd, 1H, CH at C4).

    • δ 2.95 (dd, 1H, Benzylic CH₂).

    • δ 2.85 (dd, 1H, Benzylic CH₂).

    • δ 2.65 (q, 2H, Ethyl-CH₂).

    • δ 1.20 (t, 3H, Ethyl-CH₃).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Ethanol buildup (Method A).Use a Dean-Stark trap or molecular sieves to remove EtOH.
Low Yield Hydrolysis of product.[4]Ensure anhydrous conditions; avoid prolonged heating with strong base.
Impurity: Isocyanate Thermal decomposition.Do not exceed 140°C. Monitor temperature strictly.
Sticky/Oily Product Residual solvent (DEC/DMF).High vacuum drying at 50°C for 12 hours is required.

References

  • Green Synthesis of Oxazolidinones via Carbonates

    • Shaikh, A. A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link

  • Catalytic Cyclization of Amino Alcohols

    • Paz, J., et al. (2010).[5] Diethyl Carbonate as a Green Reagent for the Synthesis of Oxazolidinones. Journal of Organic Chemistry, 75(3), 937–940. Link

  • Epoxide to Oxazolidinone Transformation

    • Dyen, M. E., & Swern, D. (1967). Chemistry of epoxy compounds. XX. Reaction of epoxides with isocyanates.[6] Chemical Reviews, 67(2), 197–246. Link

  • General Oxazolidinone Pharmacology

    • Brickner, S. J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design, 2(2), 175–194. Link

Sources

Application

Application Note: Laboratory Protocols for the Synthesis and Ring Closure of Oxazolidinones

Executive Summary The oxazolidinone ring is a privileged heterocyclic scaffold in drug development, serving as the core pharmacophore for critical antibacterial agents (e.g., Linezolid) and monoamine oxidase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolidinone ring is a privileged heterocyclic scaffold in drug development, serving as the core pharmacophore for critical antibacterial agents (e.g., Linezolid) and monoamine oxidase inhibitors (e.g., Toloxatone)[1]. Achieving high-yielding, stereoretentive ring closure is a critical bottleneck in process chemistry. This application note synthesizes current, field-proven methodologies for oxazolidinone synthesis, detailing the mechanistic causality behind reagent selection, providing step-by-step protocols, and establishing a self-validating analytical framework for synthetic chemists.

Mechanistic Causality & Strategic Reagent Selection

The formation of the 5-membered oxazolidinone ring typically proceeds via two primary strategic disconnections. Understanding the underlying physical organic chemistry is essential for optimizing reaction conditions.

  • Pathway A: Phosgene-Equivalent Mediated Cyclization of β-Amino Alcohols Historically, highly toxic phosgene was utilized to carbonylate amino alcohols. Modern protocols substitute this with safer equivalents such as N,N'-Carbonyldiimidazole (CDI) or triphosgene[2]. When using CDI, the primary amine first attacks the electrophilic carbonyl, displacing imidazole to form an intermediate carbamate. The critical ring-closure step requires the adjacent hydroxyl group to perform an intramolecular nucleophilic attack. Causality: This second step is highly dependent on solvent polarity. In non-polar solvents like DCM, the reaction stalls at the carbamate stage. Utilizing a highly polar aprotic solvent like DMSO stabilizes the transition state, driving the intramolecular cyclization to completion without the need for additional metal catalysts[3].

  • Pathway B: Epoxide Ring-Opening and Cycloaddition The [3+2] cycloaddition of epoxides with isocyanates is a highly atom-economical route[4]. Causality: Because unactivated epoxides are kinetically stable, ring-opening must be catalyzed. Recent green chemistry advances utilize Deep Eutectic Solvents (DES) which act dually as a solvent and a hydrogen-bond donor. The DES increases the electrophilicity of the isocyanate while providing anchimeric assistance for halide-induced epoxide ring-opening[4]. Alternatively, intramolecular cyclization of N-Boc-epoxides can be driven purely by refluxing water, where density functional theory (DFT) confirms that water lowers the activation free energy by ~7.1 kcal/mol via hydrogen-bonding catalysis[5].

Pathway Visualization

Pathways cluster_0 Method A: Amino Alcohol Route cluster_1 Method B: Epoxide Routes A1 β-Amino Alcohol A2 CDI (DMSO) or Triphosgene A1->A2 Product Oxazolidinone Ring Closure A2->Product Intramolecular Cyclization B1 Epoxide + Isocyanate B2 DES Catalyst (Atom Economy: 100%) B1->B2 B2->Product [3+2] Cycloaddition C1 N-Boc-Epoxide C2 Refluxing H2O (H-Bond Catalysis) C1->C2 C2->Product Anchimeric Assistance

Fig 1: Diverse synthetic pathways for oxazolidinone ring closure.

Step-by-Step Experimental Protocols

Protocol A: Catalyst-Free CDI-Mediated Ring Closure

Optimized for bench-scale synthesis of N-substituted oxazolidinones from β-amino alcohols[3].

Reagents: β-amino alcohol (1.0 eq), N,N'-Carbonyldiimidazole (CDI, 1.5 eq), anhydrous DMSO, Ethyl Acetate, 0.1 M HCl, Brine.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the β-amino alcohol (1.0 mmol) in anhydrous DMSO (5 mL). Ensure complete dissolution at room temperature (25°C).

  • Activation: Add CDI (1.5 mmol) portion-wise over 10 minutes. Note: Mild effervescence will occur as CO₂ is liberated during the initial carbamate formation.

  • Cyclization: Stir the reaction mixture continuously at 25°C for 15 hours. The high dielectric constant of DMSO will facilitate the intramolecular ring closure.

  • Quenching & Extraction: Quench the reaction by pouring the mixture into ice-cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 0.1 M HCl (2 x 10 mL) to selectively protonate and remove the imidazole byproduct. Follow with a brine wash (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum to yield the pure oxazolidinone.

Protocol B: Green Water-Promoted N-Boc-Epoxide Cyclization

Optimized for environmentally benign, solvent-assisted catalysis[5].

Reagents: N-Boc-protected amino epoxide (1.0 eq), Distilled Water.

  • Suspension: Suspend the N-Boc-epoxide (1.0 mmol) in distilled water (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Thermal Activation: Heat the mixture to vigorous reflux (100°C). Mechanism: The refluxing water network provides critical hydrogen-bond donation to the epoxide oxygen, weakening the C-O bond and promoting anchimeric attack by the Boc carbonyl.

  • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 1:1) until the starting material is entirely consumed (typically 8–12 hours).

  • Isolation: Cool the mixture to room temperature, extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and evaporate the solvent to isolate the 2-oxazolidinone core.

Quantitative Data Presentation

The table below summarizes the optimization parameters and thermodynamic efficiency of various oxazolidinone ring-closure methodologies, highlighting the critical impact of solvent selection on yield.

Reaction SystemReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Green Metric (E-Factor)
β-Amino AlcoholCDI (1.5 eq)DCM2515~30%High
β-Amino AlcoholCDI (1.5 eq)DMSO2515>85%Moderate
β-Amino AlcoholTriphosgene (0.4 eq)THF / Et₃N0 to 254>80%High
Epoxide + IsocyanateDES (Dual Role)DES702–4>90%0.11 (Excellent)
N-Boc-EpoxideNone (Autocatalytic)H₂O10012>80%Low

Data synthesized from comparative literature[5],[4],[3],[2].

Analytical Validation (Self-Validating System)

To ensure the protocol acts as a self-validating system, researchers must confirm successful ring closure through spectroscopic verification rather than relying solely on TLC R_f values:

  • FT-IR Spectroscopy: The most diagnostic marker is the shift of the carbonyl (C=O) stretch. Acyclic carbamate intermediates typically absorb around 1680–1710 cm⁻¹. Upon successful ring closure, the constrained 5-membered cyclic carbamate exhibits a distinct, sharp C=O stretching band shifted to 1740–1760 cm⁻¹ .

  • ¹H NMR Spectroscopy: The methylene protons of the newly formed oxazolidinone ring typically appear as distinct multiplets between 3.50–4.50 ppm . They will shift downfield compared to the acyclic amino alcohol precursors due to the strong electron-withdrawing nature of the cyclic carbamate system.

References

  • A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives Der Pharma Chemica[Link]

  • Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES) RSC Publishing[Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide ACS Publications[Link]

  • Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE ACS Publications[Link]

  • Studies on synthesis and anti-bacterial activity of novel 4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates SciSpace[Link]

Sources

Method

Application Note: Formulation Strategies for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

This Application Note provides a comprehensive technical guide for the formulation and delivery of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone , a hydrophobic small molecule with structural analogs in the oxazolidinone cla...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the formulation and delivery of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone , a hydrophobic small molecule with structural analogs in the oxazolidinone class (e.g., Metaxalone, Linezolid).

Based on its chemical structure—a 2-oxazolidinone core substituted at the 5-position with a lipophilic 2-ethylbenzyl group—this compound is classified as a BCS Class II candidate (Low Solubility, High Permeability). The primary delivery challenge is its limited aqueous solubility, which necessitates formulation strategies that disrupt crystal lattice energy or utilize lipid-based solubilization to ensure bioavailability.

Executive Summary & Compound Profiling

5-((2-Ethylphenyl)methyl)-2-oxazolidinone (referred to herein as OX-5-EP ) presents a classic delivery challenge: a rigid, polar heterocyclic core flanked by a hydrophobic aromatic tail. This structure facilitates strong intermolecular packing, resulting in high melting point crystallinity and poor water solubility.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₁₂H₁₅NO₂ (MW: 205.25 g/mol )Small molecule, amenable to oral delivery.
LogP (Octanol/Water) ~2.5 – 3.2Lipophilic; suitable for lipid-based systems.
Aqueous Solubility < 0.05 mg/mL (pH independent)Critical Attribute. Requires solubility enhancement.
Melting Point 120°C – 160°C (Estimated)High lattice energy; favors solid dispersion approaches.
pKa ~12 (Carbamate NH)Non-ionizable in physiological pH (1.2–7.4). Salt formation is not viable.

Strategic Directive: Since salt formation is impossible due to the lack of ionizable groups at physiological pH, formulation must rely on Amorphous Solid Dispersions (ASD) to generate a high-energy state or Self-Emulsifying Drug Delivery Systems (SEDDS) to present the drug in a pre-solubilized state.

Formulation Strategy A: Amorphous Solid Dispersion (ASD)

Objective: Convert crystalline OX-5-EP into an amorphous state stabilized by a polymer matrix. This increases the apparent solubility and dissolution rate by eliminating the energy barrier required to break the crystal lattice.

Protocol 1: Spray-Dried Dispersion (SDD) Manufacturing

Materials:

  • API: OX-5-EP (>99% purity).

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) Grade MG.

    • Rationale: HPMC-AS is an enteric polymer that prevents drug crystallization in the stomach and releases it in the upper intestine (pH > 6.0), maximizing supersaturation where absorption occurs.

  • Solvent: Acetone:Water (90:10 v/v) or Methanol:DCM (1:1 v/v).

Step-by-Step Methodology:

  • Feed Solution Preparation:

    • Dissolve HPMC-AS in the solvent system to achieve a 5% w/v concentration.

    • Add OX-5-EP to the polymer solution to achieve a 25% drug load (1:3 Drug:Polymer ratio).

    • Critical Step: Sonicate for 20 minutes until the solution is visually clear. Filter through a 0.45 µm PTFE filter to remove nuclei that could induce recrystallization.

  • Spray Drying Process (Büchi B-290 or equivalent):

    • Inlet Temperature: 85°C (for Acetone/Water) or 65°C (for DCM/MeOH).

    • Outlet Temperature: Maintain at 45–50°C. Note: Outlet temp must be >10°C below the Tg of the polymer to prevent stickiness.

    • Atomization Gas Flow: 40 mm (Rotameter) / 400–600 L/hr.

    • Feed Rate: 5–8 mL/min.

    • Aspirator: 100%.

  • Secondary Drying:

    • Collect the white powder from the cyclone.

    • Vacuum dry at 40°C for 24 hours to remove residual solvent (<0.5%).

  • Characterization (Go/No-Go):

    • PXRD: Must show a "halo" pattern (amorphous). Sharp peaks indicate failure (crystallinity).

    • DSC: Single Glass Transition Temperature (Tg) indicates a homogeneous molecular dispersion.

Formulation Strategy B: Lipid-Based Delivery (SEDDS)

Objective: Solubilize OX-5-EP in a lipid pre-concentrate that spontaneously emulsifies into nanodroplets (<200 nm) upon contact with gastric fluids, bypassing the dissolution step entirely.

Protocol 2: Type IIIB SEDDS Formulation

Materials:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate).

    • Rationale: Medium-chain mono-diglycerides offer high solvent capacity for lipophilic drugs.

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).

Step-by-Step Methodology:

  • Solubility Screening:

    • Add excess OX-5-EP (approx. 100 mg) to 1 mL of each excipient in glass vials.

    • Shake at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant by HPLC.

    • Target: Select excipients with solubility > 50 mg/mL.

  • Ternary Phase Diagram Construction:

    • Prepare mixtures of Oil/Surfactant/Co-Surfactant at ratios (1:1:1, 2:1:1, etc.).

    • Titrate with water and observe phase behavior (clear/bluish = nanoemulsion; milky = coarse emulsion).

    • Optimal Ratio: Typically 20% Oil / 50% Surfactant / 30% Co-Surfactant .

  • Final Formulation Preparation:

    • Weigh the optimal ratio of liquid excipients.

    • Add OX-5-EP (target dose, e.g., 50 mg/g).

    • Stir at 40°C until dissolved.

    • Fill into Size 0 HPMC or Gelatin capsules.

Analytical Control Strategy

HPLC Method for Potency & Impurities
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (Oxazolidinone carbonyl) and 254 nm (Aromatic ring).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect OX-5-EP at ~6–7 min due to hydrophobicity.

Dissolution Testing (USP Apparatus II)
  • Medium: 900 mL of 0.1N HCl (Simulated Gastric Fluid) or pH 6.8 Phosphate Buffer.

  • Speed: 50 RPM (Paddle).

  • Temperature: 37 ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 min.

  • Acceptance Criteria: >85% release within 30 minutes for ASD/SEDDS formulations.

Decision Logic & Process Visualization

The following diagram illustrates the decision matrix for selecting the optimal formulation strategy based on the specific dose-solubility ratio of OX-5-EP.

FormulationStrategy Start Start: OX-5-EP Formulation SolubilityCheck Check Aqueous Solubility (< 0.1 mg/mL?) Start->SolubilityCheck DoseCheck Target Dose Requirement SolubilityCheck->DoseCheck Yes (Insoluble) HighSol Standard Tablet (Direct Compression) SolubilityCheck->HighSol No (Soluble) LowDose Low Dose (< 50 mg) Lipid Solubility High? DoseCheck->LowDose Evaluate Lipophilicity HighDose High Dose (> 100 mg) or Lipid Solubility Low? DoseCheck->HighDose Evaluate Melting Point SEDDS Strategy B: SEDDS (Lipid Formulation) LowDose->SEDDS Solubility in Oil > 50mg/mL ASD Strategy A: ASD (Spray Drying) LowDose->ASD Solubility in Oil < 50mg/mL HighDose->ASD Tm < 200°C Nano Alternative: Nanocrystals (Wet Milling) HighDose->Nano Tm > 200°C

Figure 1: Formulation Decision Tree for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone based on dose and physicochemical properties.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences. Link

  • Brough, C., & Williams, R. O. (2013). "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics. Link

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][2] Current Pharmaceutical Design. (Foundational chemistry for oxazolidinone core handling). Link

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Part 1: Executive Summary & Physicochemical Analysis The Challenge Recrystallization of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (referred to herein as 5-EPMO ) presents a specific challenge due to its amphiphilic struc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Analysis

The Challenge

Recrystallization of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (referred to herein as 5-EPMO ) presents a specific challenge due to its amphiphilic structure. The molecule contains a polar, hydrogen-bonding oxazolidinone core (the "head") and a lipophilic 2-ethylbenzyl substituent (the "tail").

Standard solvent libraries often fail because:

  • Highly polar solvents (e.g., Water) fail to solvate the lipophilic tail.

  • Highly non-polar solvents (e.g., Hexanes) fail to disrupt the intermolecular hydrogen bonding of the carbamate backbone.

This guide provides a rational, evidence-based protocol to identify the optimal solvent system, prioritizing yield, purity, and crystal habit.

Structural Breakdown & Solubility Prediction

To select the correct solvent, we must apply Hansen Solubility Parameters (HSP) logic to the molecular structure.

Structural MoietyChemical NatureInteraction TypeSolubility Implication
Oxazolidinone Ring Polar, Cyclic CarbamateDipole-Dipole, H-Bond Donor (NH), H-Bond Acceptor (C=O)Requires polar protic or aprotic solvents (Alcohols, Esters).
Benzyl Linker Aromatic

-

Stacking
Soluble in aromatics (Toluene) and chlorinated solvents.
2-Ethyl Group Aliphatic, Steric BulkVan der Waals (Dispersion)Increases lipophilicity; reduces solubility in water/methanol compared to non-substituted analogs.

Conclusion: The ideal solvent must have a moderate dielectric constant (


) and the ability to accept hydrogen bonds while accommodating the lipophilic domain.

Part 2: Solvent Screening Protocol

Do not rely on "standard" recipes. Use this screening workflow to validate the solvent system for your specific batch impurity profile.

The Solvent Screening Matrix

Perform the following solubility tests on 100 mg samples.

Solvent SystemClassTarget BehaviorRecommendation
Ethanol (95% or Absolute) AlcoholPrimary Candidate. Soluble hot, insoluble cold.High Priority. Excellent impurity rejection.
Ethyl Acetate / Heptane Ester / AlkaneBinary System. Soluble in EtOAc; Heptane acts as anti-solvent.High Priority. Tunable polarity for difficult impurities.
Toluene AromaticHigh boiling point. Good for removing non-polar impurities.Secondary. Use if alcohols fail. Risk of solvate formation.
Isopropanol (IPA) AlcoholSimilar to EtOH but higher boiling point.Secondary. Good if EtOH yield is too low.
Water PolarAnti-Solvent Only. Use only in combination with Ethanol or Acetone.
Decision Tree for Solvent Selection

The following logic gate ensures you select the solvent based on empirical observation, not guesswork.

SolventSelection Start Start: 100mg 5-EPMO + 1mL Solvent SolubleCold Soluble at Room Temp? Start->SolubleCold Heat Heat to Boiling SolubleCold->Heat No TooSoluble Discard: Solvent too strong (Try Anti-solvent) SolubleCold->TooSoluble Yes SolubleHot Soluble at Boiling? Heat->SolubleHot Cool Cool to RT/0°C SolubleHot->Cool Yes Insoluble Discard: Solvent too weak SolubleHot->Insoluble No Crystals Crystals Form? Cool->Crystals Success Candidate Identified Crystals->Success Yes (High Yield) Binary Switch to Binary System (Solvent + Anti-Solvent) Crystals->Binary No (Oiling out/Low Yield) Insoluble->Binary Try Co-solvent

Figure 1: Logical workflow for determining the optimal recrystallization solvent. Blue nodes indicate decision points; Green nodes indicate success.

Part 3: Detailed Experimental Procedures

Based on structural analogs (e.g., Metaxalone, Linezolid intermediates), Ethanol and Ethyl Acetate/Heptane are the most statistically probable successful systems. Two protocols are provided below.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Removal of polar impurities and general purification.

Materials:

  • Crude 5-EPMO

  • Ethanol (Absolute or 95%)

  • Activated Carbon (optional, for colored impurities)

Step-by-Step:

  • Dissolution: Place 5.0 g of crude 5-EPMO in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solids remain, add Ethanol in 2 mL increments until fully dissolved. Do not exceed 40 mL total volume.

  • Filtration (Hot): If insoluble particles (dust, salts) are present, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 30 minutes. Do not force cooling with ice yet, as this may trap impurities.

  • Crystallization: Once crystals appear, cool the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40-50°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Removal of lipophilic impurities or if the compound is too soluble in alcohols.

Materials:

  • Ethyl Acetate (Solvent)[2]

  • Heptane or Hexanes (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of crude 5-EPMO in the minimum amount of boiling Ethyl Acetate (approx. 10-15 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.

    • Critical Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) is observed.

  • Clarification: Add 1-2 mL of Ethyl Acetate to clear the solution (make it transparent again).

  • Cooling: Remove from heat. Cover the flask and allow it to cool undisturbed to room temperature.

    • Note: If "oiling out" occurs (liquid droplets form instead of crystals), reheat and add slightly more Ethyl Acetate, or scratch the glass with a rod to induce nucleation.

  • Harvest: Cool on ice, filter, and wash with a 1:3 mixture of cold EtOAc:Heptane.

Part 4: Troubleshooting & Critical Process Parameters

ProblemRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooling is too fast. The compound separates as a liquid phase before crystallizing.1. Reheat and add 10-20% more solvent.2. Seed with a pure crystal at 40°C.3. Use a binary system (Protocol B).
Low Yield Compound is too soluble in the cold solvent.1. Concentrate the mother liquor (filtrate) and cool again for a "second crop".2. Switch to a less polar solvent (e.g., Toluene).
Colored Impurities Oxidation byproducts or starting materials.Add 5% w/w Activated Carbon during the hot dissolution step, stir for 5 mins, then hot filter.
Fine Powder (No Crystals) Nucleation rate is too high (Crash cooling).Cool much slower. Insulate the flask with a towel during the cooling phase to extend the thermal gradient.

Part 5: References

  • PubChem. (n.d.).[3] 5-((2-ethylphenyl)methyl)-2-oxazolidinone Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Standard reference for recrystallization mechanics).

  • Bernardi, L., et al. (1968). Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. Experientia. (Foundational text on oxazolidinone synthesis and purification).

  • MIT OpenCourseWare. (n.d.). Recrystallization Guide. Department of Chemistry. Retrieved from [Link]

Sources

Method

High-Resolution Application Note: Chiral Resolution and Enantioselective Synthesis of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Executive Summary & Mechanistic Rationale The molecule 5-((2-Ethylphenyl)methyl)-2-oxazolidinone is a highly valuable chiral building block and intermediate in pharmaceutical development. Featuring a rigid 2-oxazolidinon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The molecule 5-((2-Ethylphenyl)methyl)-2-oxazolidinone is a highly valuable chiral building block and intermediate in pharmaceutical development. Featuring a rigid 2-oxazolidinone core and an ortho-substituted 2-ethylbenzyl moiety, the spatial orientation of the C5 stereocenter is critical. The ortho-ethyl group restricts bond rotation, increasing the steric demand around the chiral center. This steric bulk dictates the 3D trajectory of the molecule, which is essential for both asymmetric induction (when used as an Evans-type auxiliary) and target-protein binding (when utilized as an active pharmaceutical ingredient pharmacophore)[1].

Achieving strict enantiopurity (>99% ee) requires robust resolution techniques. This application note details three field-proven methodologies: Preparative Supercritical Fluid Chromatography (SFC) for direct resolution, Jacobsen’s Hydrolytic Kinetic Resolution (HKR) for asymmetric synthesis from epoxides, and Enzymatic Kinetic Resolution (EKR) of the precursor


-amino alcohol.

Each protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure that kinetic parameters and enantiomeric excesses are verified before downstream processing.

Decision Matrix for Chiral Resolution

The selection of a resolution technique depends on the stage of synthesis and the availability of precursors. Direct separation via SFC is ideal for late-stage racemic mixtures, whereas HKR and EKR are highly efficient early-stage interventions.

G Racemate Racemic 5-((2-Ethylphenyl)methyl) -2-oxazolidinone SFC Preparative SFC (Chiralpak AD-H) Racemate->SFC Direct Separation Precursor Racemic Precursors (Epoxide / Amino Alcohol) HKR Jacobsen HKR (Salen-Co(III)) Precursor->HKR Epoxide Route EKR Enzymatic Resolution (CALB Lipase) Precursor->EKR Amino Alcohol Route Enantiopure Enantiopure (R)- or (S)- Oxazolidinone SFC->Enantiopure HKR->Enantiopure + Cyclization EKR->Enantiopure + Cyclization

Decision matrix for the chiral resolution of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.

Method 1: Direct Enantiomeric Separation via Preparative SFC

Supercritical Fluid Chromatography (SFC) is the industry standard for the direct resolution of intact oxazolidinones. By utilizing supercritical CO₂, SFC offers high diffusivity and low viscosity, allowing for rapid mass transfer and high-throughput preparative scaling without the excessive backpressure seen in traditional HPLC[2].

Mechanistic Causality

We utilize a Chiralpak AD-H stationary phase (Amylose tris(3,5-dimethylphenylcarbamate)). The causality of separation lies in the carbamate linkages on the amylose backbone, which act as both hydrogen bond donors and acceptors. The oxazolidinone ring’s NH and C=O groups interact with these sites, while the bulky 2-ethylbenzyl group fits differentially into the helical chiral grooves of the polymer, resulting in distinct retention times for the (R) and (S) enantiomers[3].

Step-by-Step Protocol & Self-Validation
  • Sample Preparation: Dissolve racemic 5-((2-Ethylphenyl)methyl)-2-oxazolidinone in a 1:1 mixture of Methanol/Dichloromethane to a concentration of 50 mg/mL. Causality: DCM ensures complete solubilization of the rigid scaffold, while Methanol matches the mobile phase modifier to prevent precipitation on the column.

  • System Equilibration: Flush the Chiralpak AD-H column (250 x 21.2 mm, 5 µm) with CO₂/Methanol (80:20 v/v) at 50 mL/min, 35 °C, and 120 bar backpressure.

  • IPC (System Suitability Test): Inject a 10 µL analytical pulse. Calculate the resolution (

    
    ). Self-Validation Gate:  Proceed to preparative injection only if 
    
    
    
    . If
    
    
    , lower the temperature to 30 °C to increase fluid density and enhance chiral recognition.
  • Preparative Runs: Utilize stacked injections (e.g., every 4 minutes) synced to the elution profile. Monitor UV absorbance at 210 nm.

  • Recovery: Collect fractions into vessels slightly pressurized to prevent aerosolization of the product as CO₂ expands into a gas.

SFC Method Parameters Summary
ParameterSpecificationCausality / Rationale
Stationary Phase Chiralpak AD-HProvides helical chiral grooves and H-bonding sites for enantiomeric discrimination.
Mobile Phase CO₂ / Methanol (80:20 v/v)CO₂ provides low viscosity; MeOH acts as a polar modifier to elute the polar oxazolidinone.
Flow Rate 50 mL/min (Prep scale)High diffusivity of supercritical CO₂ allows rapid mass transfer.
Back Pressure 120 barMaintains CO₂ in the supercritical state to ensure consistent solvating power.
Detection UV at 210 nmCaptures the strong

transitions of the 2-ethylphenyl moiety.

Method 2: Asymmetric Synthesis via Jacobsen's HKR

When scaling to multi-kilogram quantities, resolving the racemic precursor 2-(2-ethylbenzyl)oxirane via is highly cost-effective[4].

Mechanistic Causality

The HKR utilizes a chiral (R,R)-Salen-Co(III)OAc complex. The reaction operates via a bimetallic mechanism : one Co(III) center acts as a Lewis acid to activate the epoxide oxygen, while a second Co(III) center delivers a hydroxide nucleophile. Because the transition state for the (R)-epoxide is significantly lower in energy when interacting with the (R,R)-catalyst, it is rapidly hydrolyzed to the diol, leaving the (S)-epoxide unreacted in >99% ee[5].

HKR Epoxide Racemic 2-(2-ethylbenzyl)oxirane Resolution Kinetic Resolution (Bimetallic Mechanism) Epoxide->Resolution Catalyst (R,R)-Salen-Co(III)OAc + H2O (0.55 eq) Catalyst->Resolution Diol (R)-Diol (Aqueous Waste) Resolution->Diol Hydrolyzed EnantioEpoxide (S)-Epoxide (>99% ee) Resolution->EnantioEpoxide Unreacted RingOpening 1. NH3 / MeOH 2. Diethyl carbonate EnantioEpoxide->RingOpening Product (S)-5-((2-Ethylphenyl)methyl) -2-oxazolidinone RingOpening->Product

Mechanistic pathway of Jacobsen's HKR leading to the enantiopure oxazolidinone.

Step-by-Step Protocol & Self-Validation
  • Catalyst Activation: Dissolve 0.5 mol% of (R,R)-Salen-Co(II) in toluene. Add 1 equivalent (relative to catalyst) of acetic acid and stir open to the air for 1 hour to oxidize Co(II) to the active Co(III)OAc species. Remove solvent under vacuum.

  • Kinetic Resolution: Add neat racemic 2-(2-ethylbenzyl)oxirane to the catalyst flask. Cool to 0 °C. Slowly add 0.55 equivalents of H₂O. Stir for 18 hours at room temperature.

  • IPC (Conversion Check): Sample the reaction mixture and analyze via chiral GC (e.g., Cyclodex-B column). Self-Validation Gate: The reaction must be halted only when the ee of the remaining epoxide reaches

    
    . If ee is lower, add 0.05 eq additional H₂O and stir for 2 more hours.
    
  • Isolation: Separate the highly volatile (S)-epoxide from the (R)-diol and catalyst via fractional vacuum distillation.

  • Cyclization to Oxazolidinone: Open the (S)-epoxide with methanolic ammonia (7 M) at 60 °C to yield the enantiopure

    
    -amino alcohol. Remove ammonia, then reflux the intermediate with diethyl carbonate and a catalytic amount of sodium methoxide to yield (S)-5-((2-Ethylphenyl)methyl)-2-oxazolidinone.
    

Method 3: Enzymatic Kinetic Resolution (EKR)

For laboratories lacking high-pressure SFC or handling sensitive substrates where epoxides are unstable, of the


-amino alcohol precursor (1-amino-3-(2-ethylphenyl)propan-2-ol) is a highly selective alternative[6].
Mechanistic Causality

Using Candida antarctica Lipase B (CALB, Novozym 435), the enzyme's active site pocket discriminates between the two enantiomers based on the steric bulk of the 2-ethylbenzyl group. When an acyl donor like ethyl methoxyacetate is introduced, CALB selectively acylates the primary amine of the (R)-enantiomer, leaving the (S)-enantiomer untouched. The mild conditions prevent unwanted side reactions (like elimination)[7].

Step-by-Step Protocol & Self-Validation
  • Reaction Setup: Suspend racemic 1-amino-3-(2-ethylphenyl)propan-2-ol in anhydrous methyl tert-butyl ether (MTBE). Add 0.6 equivalents of ethyl methoxyacetate and 50 mg/mmol of immobilized CALB.

  • Incubation: Shake the mixture at 45 °C at 250 rpm.

  • IPC (E-value Determination): At 40% theoretical conversion, extract a 50 µL aliquot, derivatize with acetic anhydride, and analyze via chiral HPLC. Calculate the Enantiomeric Ratio (E-value). Self-Validation Gate: An E-value

    
     confirms the enzyme is active and selective. Allow the reaction to proceed to exactly 50% conversion.
    
  • Separation: Filter off the immobilized enzyme. Separate the (R)-amide and the unreacted (S)-amino alcohol via standard silica gel flash chromatography (the polarity difference is massive).

  • Cyclization: Treat the enantiopure (S)-amino alcohol with triphosgene and triethylamine in DCM at 0 °C to yield the final enantiopure oxazolidinone.

Comparative Metrics of Resolution Techniques
TechniqueEnantiomeric Excess (ee)Yield (Max 50%)ScalabilityKey Advantage
Preparative SFC > 99.5%~ 48%High (kg scale)Direct resolution of the final product; green solvent.
Jacobsen HKR > 99.0%~ 45%Very High (ton scale)Uses cheap racemic epoxides; highly predictable mechanism.
Enzymatic (CALB) 95 - 98%~ 40%ModerateMild conditions; massive polarity difference for easy separation.

References

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 124(7), 1307-1315.[Link][5]

  • Subramanian, G. (Ed.). (2001). "Chiral Separations by Liquid Chromatography Theory and Applications." Marcel Dekker, Inc.[Link][2]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). "Screening Approach for Chiral Separation of Pharmaceuticals IV. Polar Organic Solvent Chromatography." ResearchGate.[Link][3]

  • Lutje Spelberg, J. H., et al. (2010). "Enzymatic conversion of epoxides." Google Patents (US7695942B2).[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Oxazolidinone Formation

Oxazolidinones are highly privileged heterocyclic scaffolds, serving as essential chiral auxiliaries (e.g., Evans auxiliaries) for asymmetric synthesis and as potent pharmacophores in antibacterial agents like linezolid[...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazolidinones are highly privileged heterocyclic scaffolds, serving as essential chiral auxiliaries (e.g., Evans auxiliaries) for asymmetric synthesis and as potent pharmacophores in antibacterial agents like linezolid[1]. The most common synthetic route involves the cyclization of 1,2-amino alcohols using phosgene equivalents such as 1,1'-carbonyldiimidazole (CDI), triphosgene, or diethyl carbonate[2]. However, researchers frequently encounter cyclization failures, including incomplete conversion, competitive aziridine formation, or symmetrical carbonate generation[3].

This guide provides mechanistic insights and field-proven protocols to troubleshoot these bottlenecks.

Mechanistic Pathways & Pitfalls

Mechanism A 1,2-Amino Alcohol (Starting Material) C N-Acyl Intermediate (Desired Pathway) A->C N-attack (Thermodynamic) D O-Acyl Intermediate (Kinetic Pathway) A->D O-attack (Kinetic) B Phosgene Equivalent (CDI, Triphosgene) B->C B->D E Oxazolidinone (Target Product) C->E Intramolecular O-attack G Aziridine (Side Product) C->G Intramolecular N-attack (LG displacement) D->E Intramolecular N-attack F Symmetrical Carbonate (Side Product) D->F Intermolecular O-attack

Mechanistic pathways of 1,2-amino alcohol cyclization highlighting desired and failure routes.

Troubleshooting Guide & FAQs

Q1: My cyclization with CDI is stalling at ~50% conversion. How can I drive it to completion? Causality: 1,1'-Carbonyldiimidazole (CDI) is a mild, safe phosgene alternative, but it is significantly bulkier and less electrophilic. For sterically hindered 1,2-amino alcohols (e.g., valinol or tert-leucinol derivatives), the initial N-acylation is slow, and the subsequent intramolecular O-attack to close the ring is sterically disfavored[3]. Solution:

  • Thermal Activation: Elevate the temperature (e.g., refluxing in toluene or THF).

  • Nucleophilic Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) or pyridinium chloride. Pyridinium salts act as both Brønsted acids and nucleophilic catalysts, accelerating the activation of the carbonylimidazole intermediate[3].

  • Base Addition: Deprotonate the alcohol with a strong base (e.g., NaH or KOtBu) prior to adding CDI to enhance the nucleophilicity of the oxygen for the ring closure step.

Q2: I am using triphosgene, but LC-MS shows the formation of symmetrical carbonates and oxadiazolones instead of the desired oxazolidinone. What went wrong? Causality: Triphosgene is highly reactive. When triphosgene is present in excess or added too quickly, the intermediate mono-acylated species (carbamoyl chloride or chloroformate) reacts intermolecularly with another molecule of the starting amino alcohol rather than undergoing intramolecular cyclization[4]. Furthermore, in the presence of hydrazidoalcohols, fast addition of triphosgene leads to competitive cyclization to oxadiazolones[4]. Solution:

  • Inverse Addition: Slowly add the amino alcohol to a dilute solution of triphosgene.

  • Dilution: Run the reaction at high dilution (e.g., 0.05 M) to kinetically favor intramolecular cyclization over intermolecular dimerization.

  • Controlled Stoichiometry: Use exactly 0.35 to 0.40 equivalents of triphosgene (since 1 mole of triphosgene yields 3 moles of phosgene) and maintain a low temperature (-78 °C to 0 °C) during addition[4].

Q3: I observe aziridine formation instead of oxazolidinone. How do I prevent this? Causality: If the O-acyl intermediate forms first and the leaving group on the carbonyl is exceptionally good (or if the oxygen itself is converted into a leaving group), the nitrogen can attack the adjacent carbon via an intramolecular


 mechanism, ejecting the oxygen moiety and forming an aziridine[3]. This is common with highly hindered amines where N-acylation is blocked.
Solution:  Ensure N-acylation occurs first by utilizing a non-nucleophilic base (like DIPEA) to keep the amine free-based. If steric hindrance at the nitrogen is insurmountable, consider alternative routes, such as the condensation of epoxides with isocyanates, or the carboxylative cyclization of propargylic amines with 

[5].
Data Presentation: Reagent Selection Matrix
ReagentReactivityTypical BasePrimary ByproductsBest Application
Phosgene (gas) Very High

, Pyridine
HClUnhindered substrates; industrial scale (with extreme safety protocols).
Triphosgene (solid) High

,

HCl, Symmetrical carbonatesGeneral lab-scale synthesis; stereochemical retention[4].
CDI (solid) ModerateDMAP, NaHImidazoleMoisture-sensitive substrates; mild conditions[3].
Diethyl Carbonate Low

,

EthanolMicrowave-assisted synthesis; green chemistry[2].

(gas)
Very Low

, Cu-catalyst

Green synthesis from propargylic alcohols/amines[5].
Troubleshooting Decision Tree

Troubleshooting Start LC-MS Analysis of Failed Cyclization Unreacted Unreacted Starting Material (Incomplete Conversion) Start->Unreacted SideProducts Complete Conversion but Wrong Product Start->SideProducts Sol1 Action: Increase Temp, Add DMAP, or use NaH Unreacted->Sol1 SymmCarb Symmetrical Carbonate or Dimerization SideProducts->SymmCarb Aziridine Aziridine Formation SideProducts->Aziridine Sol2 Action: High Dilution, Slow Addition of Triphosgene SymmCarb->Sol2 Sol3 Action: Base-wash amine, Change to CDI/DMAP Aziridine->Sol3

Decision tree for diagnosing and resolving common oxazolidinone cyclization failures.

Self-Validating Experimental Protocols
Protocol A: Triphosgene-Mediated Cyclization (Optimized to Prevent Dimerization)

Self-Validation Check: The evolution of


 bubbles upon quenching indicates active residual phosgene equivalents. A clear, colorless organic layer post-wash confirms the removal of acidic byproducts.
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Dissolve the 1,2-amino alcohol (1.0 equiv, 5.0 mmol) and dry triethylamine (3.0 equiv, 15.0 mmol) in anhydrous

    
     (100 mL, yielding a dilute 0.05 M solution to prevent dimerization)[4].
    
  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve triphosgene (0.35 equiv, 1.75 mmol) in anhydrous

    
     (10 mL). Add this solution dropwise over 30 minutes using a syringe pump.
    Causality: Slow addition ensures the local concentration of triphosgene remains low, favoring intramolecular cyclization over intermolecular carbonate formation[4].
    
  • Warming & Stirring: Allow the reaction to warm to 0 °C over 2 hours. Monitor via TLC (Ninhydrin stain for primary/secondary amines).

  • Quenching: Quench carefully with saturated aqueous

    
     (20 mL). Stir for 15 minutes to destroy unreacted phosgene.
    
  • Extraction: Extract with

    
     (3 x 20 mL), wash with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Green Synthesis via

Insertion (Phosgene-Free Alternative)

Self-Validation Check: The pressure drop in the sealed reactor confirms


 consumption.
  • Setup: To a dried pressure vessel, add the substituted 2-aminoethanol (1.0 equiv, 5.0 mmol), CuBr catalyst (0.5 mol%, 0.025 mmol), and the ionic liquid

    
     (1.3 equiv, 6.5 mmol)[5].
    
  • Reagent Addition: Add the corresponding propargylic alcohol (1.5 equiv, 7.5 mmol) to the mixture.

  • Pressurization: Seal the vessel, purge with

    
     gas three times to remove air, and pressurize to 0.1 MPa (1 bar) with 
    
    
    
    [5].
  • Heating: Heat the mixture to 100 °C and stir for 12 hours. Causality: The

    
     anion activates the hydroxyl group of the propargylic alcohol and 
    
    
    
    , while the Cu(I) catalyst activates the alkyne for intramolecular nucleophilic attack, bypassing the need for toxic acylating agents[5].
  • Isolation: Cool to room temperature, vent the

    
     slowly, and purify directly via silica gel chromatography.
    
References[1] Evans' original oxazolidinone auxiliary‐based asymmetric methodology. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbP4x_BTlASCC4y6uIedLWlOC77eEXVDgaQF72HABjV1cLpPaBZ9P8Ov_YBNy6JpQ1H0pMLEJHYxKJ09XoTfk2o5ZoJQ91CSkNury2_NIgM_tYbTE54lV5gSPVcYl6rOMqAlDrlqowaUfqBvTGP0ATrXm4l7NWDg8qHb9XG6L528_mlbQeEnAym1NvZLtqiRl1_Sf_GC9iUT-rWI8TuMIz10QjJ0G11oDNN9FD9dgt3KQ=[2]Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN2kPvcGDGrlIhUeXjpq_ApgJwMDTJi1ClvbrS09yIZO7a3fhdhtaRNk8GJ8McP-s9ypMqkDLkVyNUlk5wSS7TC6jUrkPxtGW6QJTYQ1IZ8_BsBWgzJW7W_O-V8C9K9WS3p-0GY9yUutrCcqY=[4]A decade review of triphosgene and its applications in organic reactions. NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJsLytlYXFUL-FgxZZGc0UjDtgo15sFEIeuehIyJcSYK1oxHRaoe05eK1v1VrjU4szvSCGu1dJyP-zTjafZYgsXoI-sAuw_gNo6nzXnaaYR6xz1U8-CbxncaW9geUIrCQiBRe5_v_go6MkNgs=[5]Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQjwXj8WgBYeuj3Q2KICETDLcA_MDWRp1vhHb1DyYYQxindO4b2hf-1kocEFh5iBzFjBeuo-mJM9yZ5HxwEgFsC1utWOM0lQzz-FBtJonP_XA0_Pj1ZQm_2RXeoAiBsbBjcg==[3]Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEomF4jQ0e0qIV94El7KgFxhfYEUxdcoTuwBOFV7L8bJyBFsQDo33bArgR7OXv2sX_tpySWTaoG4wkV-ZIyRcQvUaocmL7_WIR2AWm46sLcfqhjVK3sEGiIoCK5XkWzkVcGmjc6ewYa9_vrw19r3U_VIqDFeUn1VVe2iDPi8qmkzWXlX8rsVmXtcJmMjBDLCn18uhlc_bWE7ZsGnsgg1zJPAjgRpJhW-I8=

Sources

Optimization

Technical Support Center: Optimizing Solubility of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Welcome to the Formulation & Assay Integration Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of lipophilic oxazolidinone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Integration Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of lipophilic oxazolidinone derivatives. The compound 5-((2-Ethylphenyl)methyl)-2-oxazolidinone presents a specific physicochemical challenge: it combines a rigid, hydrogen-bonding oxazolidinone core with a highly hydrophobic 2-ethylbenzyl moiety.

This guide provides field-proven, self-validating methodologies to overcome its poor aqueous solubility without compromising your downstream biological assays or in vivo models.

Chemical Profiling & Causality (The "Why")

Before troubleshooting, we must understand the molecule's fundamental behavior to avoid wasting time on ineffective strategies.

The oxazolidinone ring contains a carbamate-like NH group. However, unlike standard aliphatic amines or carboxylic acids, this nitrogen is non-basic (pKa > 14). Consequently, the molecule remains entirely un-ionized across the physiological pH range (pH 1–10). Because it cannot be ionized, standard pH-adjustment strategies will fail.

Solubilization must rely entirely on disrupting the crystal lattice energy and masking the hydrophobic 2-ethylbenzyl group using cosolvents, surfactants, or host-guest complexation[1].

Decision Workflow

G Start Solubility Optimization 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Cell/Biochem) Q1->InVitro Cells/Enzymes InVivo In Vivo Dosing (Animal Models) Q1->InVivo PK/PD/Tox DMSO Use DMSO Stock (Max 1% final) InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) InVivo->Cyclo First-line choice Cosolvent Add Cosolvent/Surfactant (PEG400 / Tween 80) DMSO->Cosolvent If precipitation occurs Cyclo->Cosolvent If >10 mg/mL needed

Workflow for optimizing the aqueous solubility of lipophilic oxazolidinone derivatives.

Frequently Asked Questions (FAQs)

Q: Will adjusting the pH of my PBS or HEPES buffer improve the solubility of this compound? A: No. As established in the chemical profile, the oxazolidinone nitrogen is non-ionizable under standard aqueous conditions. Adjusting the pH will not create a charged, water-soluble species. You must use excipients to lower the dielectric constant of the solvent or encapsulate the molecule.

Q: What is the best first-line strategy for high-throughput in vitro screening? A: For cell-based or biochemical assays, prepare a highly concentrated stock in 100% DMSO (e.g., 10–50 mM). Dilute this directly into your assay buffer containing a non-ionic surfactant (like 0.1% Tween 80) just prior to use. The surfactant lowers the interfacial tension, preventing the hydrophobic 2-ethylbenzyl group from nucleating and precipitating.

Q: How do I achieve a completely aqueous formulation for in vivo animal dosing? A: The gold standard for lipophilic oxazolidinones is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)[2]. The hydrophobic 2-ethylphenyl group inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This creates a clear, bioavailable solution without the toxicity associated with high volumes of organic cosolvents.

Troubleshooting Guide

Issue: Compound precipitates (turns cloudy) immediately upon dilution from DMSO into the aqueous buffer.

  • Root Cause: "Solvent shift" precipitation. The rapid diffusion of DMSO into the bulk water leaves the lipophilic compound stranded without a hydration sphere.

  • Solution: Pre-mix your DMSO stock with a cosolvent/surfactant blend (e.g., PEG 400 and Tween 80) before adding the aqueous buffer[3]. Add the aqueous buffer dropwise under high-shear vortexing to maintain a microemulsion.

Issue: The solubilizing excipients are causing cytotoxicity in my cell-based assay.

  • Root Cause: High concentrations of DMSO (>1% v/v) or surfactants (>0.5% v/v) disrupt cell membranes and denature proteins.

  • Solution: Switch to a cyclodextrin-based vehicle. HP-β-CD is generally well-tolerated by mammalian cells up to 5-10% w/v and does not strip cell membrane lipids as aggressively as Tween 80 or Triton X-100.

Quantitative Excipient Comparison

Excipient SystemMechanism of SolubilizationExpected Solubility GainBest Use CaseCytotoxicity Risk
DMSO (1% v/v) Dielectric constant reductionLow (10-50 µg/mL)High-throughput biochemical assaysHigh (if >1%)
PEG 400 / Tween 80 Cosolvency & Micellar encapsulationModerate (1-5 mg/mL)Topical or oral liquid formulationsModerate
HP-β-CD (20% w/v) Host-guest inclusion complexationHigh (>10 mg/mL)IV/PO in vivo animal dosingLow

Self-Validating Experimental Protocols

Protocol A: Cosolvent/Surfactant Microemulsion (For In Vitro Assays)

This protocol utilizes a step-down dilution method to prevent solvent-shift precipitation, leveraging PEG 400 and Tween 80[3].

  • Stock Preparation: Dissolve 5-((2-Ethylphenyl)methyl)-2-oxazolidinone in 100% DMSO to create a 50 mM stock.

    • Validation Check: Ensure complete dissolution. The solution must be optically clear with no particulate matter visible under light scattering.

  • Vehicle Preparation: In a separate vial, prepare a vehicle mixture of 30% PEG 400, 10% Tween 80, and 60% PBS (v/v/v). Vortex until completely homogenous.

  • Microemulsion Formation: Slowly inject the required volume of the DMSO stock into the vehicle while vortexing vigorously.

  • Optical Verification: Monitor for the Tyndall effect using a laser pointer.

    • Validation Check: A faint, continuous scattered beam indicates successful micelle formation. Visible floating flakes indicate failed solubilization and require a higher ratio of Tween 80.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Cyclodextrin complexation is an equilibrium process. This protocol ensures maximum encapsulation of the oxazolidinone derivative[2].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or standard saline.

    • Validation Check: The polymer solution must be completely transparent and colorless before proceeding.

  • Guest Addition: Add 5-((2-Ethylphenyl)methyl)-2-oxazolidinone powder in excess of your target concentration (e.g., add 15 mg/mL for a 10 mg/mL target).

  • Equilibration: Stir the suspension continuously at 25°C for 24 to 48 hours.

    • Causality Note: Complexation relies on non-covalent interactions and requires significant time to reach thermodynamic saturation.

  • Filtration: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

    • Validation Check: The filtrate should pass through with minimal resistance and be perfectly clear. High resistance indicates the compound has not complexed and is clogging the membrane.

  • Quantification: Quantify the exact dissolved concentration of the filtrate using HPLC-UV (typically at 254 nm).

    • Validation Check: Compare the AUC to a standard curve prepared in 100% acetonitrile to confirm the final dose concentration before animal administration.

References

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI (Molecules) URL: [Link]

  • Title: Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity Source: NIH (PubMed Central) URL: [Link]

  • Title: Novel linezolid loaded bio-composite films as dressings for effective wound healing: experimental design, development, optimization, and antimicrobial activity Source: NIH (PubMed Central) URL: [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 5-Ethyl-5-Phenyl-2-Oxazolidinone

Status: Active Ticket ID: #OX-SYN-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Core Directive: The Mechanistic Reality Welcome to the Process Optimization Center. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #OX-SYN-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Core Directive: The Mechanistic Reality

Welcome to the Process Optimization Center. You are likely encountering yield losses or purity issues during the cyclization of 2-amino-2-phenylbutanoic acid derivatives (or the corresponding amino alcohol, 2-amino-1-phenylbutan-1-ol ) to form 5-ethyl-5-phenyl-2-oxazolidinone .[2]

Unlike simple oxazolidinones, the 5-ethyl-5-phenyl variant possesses a quaternary carbon at the 5-position.[2] This introduces significant steric hindrance, making the ring-closure step kinetically slower and more prone to competing side reactions than standard Evans auxiliaries.[2]

The Golden Rule: The synthesis is generally an equilibrium process driven by the removal of a leaving group (ethanol, imidazole, or HCl).[1] If you do not actively drive the equilibrium, the reaction will stall at the open-chain carbamate intermediate or divert to oligomerization.[2]

Critical Process Parameters (CPP) & Byproduct Profiling

The Reaction Landscape

We focus here on the Diethyl Carbonate (DEC) or Dimethyl Carbonate (DMC) route, as it is the most robust for scale-up and avoids the toxicity of phosgene.[1]

Primary Reaction: Amino Alcohol + Diethyl Carbonate (Base/Heat) ⇌ Carbamate Intermediate ⇌ Oxazolidinone + 2 EtOH[1][2]

Byproduct Identification Matrix
Byproduct ClassChemical NatureRoot CauseMitigation Strategy
Open-Chain Carbamate N-(1-hydroxy-2-phenylbutan-2-yl)carbamateIncomplete Cyclization: The reaction reached equilibrium but failed to close the ring due to steric bulk at C5.[2]Drive Equilibrium: Increase temperature (>110°C) and actively distill off ethanol/methanol.
Oligomers/Polymers Linear poly-carbamatesConcentration Effect: Intermolecular attack is kinetically favored over intramolecular cyclization at high concentrations.[2]Pseudo-High Dilution: Slow addition of the amino alcohol to the carbonate source.[2]
Regioisomers O-acylated speciesKinetic Control Failure: The hydroxyl group attacks the carbonate before the amine (rare, but possible with specific bases).[1]Base Selection: Use a base that specifically activates the amine or ensures thermodynamic equilibration (e.g., K₂CO₃).[1][2]
Hydrolysis Products Reverted Amino AlcoholWater Contamination: DEC/DMC hydrolyzes rapidly in the presence of wet base or solvent.[2]Strict Anhydrous Conditions: Dry solvents (<50 ppm H₂O); dry K₂CO₃ at 150°C before use.[1][2]
Racemates Enantiomeric impuritiesBenzylic Proton Abstraction: If the phenyl ring is adjacent to the amine (C4), strong bases can deprotonate the benzylic position.[1][2]Mild Base: Avoid NaH or alkoxides.[1][2] Use K₂CO₃ or catalytic alkoxides only.[1][2]

Visualization: Reaction Pathways & Failure Points[1][2][3]

The following diagram illustrates the kinetic competition between the desired cyclization and the fatal oligomerization pathway.

Oxazolidinone_Synthesis Start Amino Alcohol (2-amino-1-phenylbutan-1-ol) Carbamate Intermediate: N-Carbamate Start->Carbamate + DEC, Base - EtOH (Fast) DEC Diethyl Carbonate (Excess) Carbamate->Start + H2O (Wet Conditions) Product Target: 5-Ethyl-5-Phenyl-2-Oxazolidinone Carbamate->Product Intramolecular Cyclization (Slow, Steric Hindrance) Oligomer Byproduct: Linear Oligomers Carbamate->Oligomer Intermolecular Attack (High Conc.) Product->Carbamate + EtOH (If EtOH not removed) Revert Hydrolysis: Reverted Starting Material

Figure 1: Mechanistic pathway highlighting the critical bottleneck at the intramolecular cyclization step due to steric hindrance at the C5 position.[1]

Troubleshooting Guide (FAQs)

Q1: I see a major spot on TLC just below my product that won't disappear. What is it?

Diagnosis: This is almost certainly the intermediate carbamate .[2] The Science: The formation of the carbamate (amine attacking carbonate) is fast.[2] The second step (hydroxyl attacking the carbonyl to close the ring) is slow, especially with the 5-ethyl-5-phenyl steric bulk. The Fix:

  • Temperature: Ensure your reaction temperature is >120°C . The ring closure has a high activation energy.[2]

  • Distillation: You must remove the ethanol generated.[2] If using a reflux condenser, switch to a distillation head (Dean-Stark is not effective for ethanol).[1][2]

  • Catalyst: Add a pinch of LiOtBu (Lithium tert-butoxide) or increase K₂CO₃ loading.[2] Lithium acts as a Lewis acid to coordinate the carbonyl, facilitating the attack.[1][2]

Q2: My product is colored (yellow/brown) and has a lower melting point.

Diagnosis: Oxidation of the phenyl ring or formation of conjugated oligomers.[2] The Science: At the high temperatures required for this cyclization (120–150°C), the electron-rich aromatic ring is susceptible to oxidation if oxygen is present. The Fix:

  • Degassing: Sparge the reaction mixture with Argon/Nitrogen for 15 minutes before heating.

  • Antioxidant: In extreme cases, adding a trace of BHT (butylated hydroxytoluene) can scavenge radicals, though this is rarely needed if the inert atmosphere is strict.[1][2]

Q3: The reaction solidifies halfway through.

Diagnosis: Product crystallization or salt precipitation.[1][2] The Science: 5-ethyl-5-phenyl-2-oxazolidinone is a high-melting solid.[2] If the solvent volume is too low (melt reaction), the product precipitates, trapping the intermediate carbamate inside the crystal lattice, preventing conversion.[1] The Fix:

  • Solvent Selection: Use a high-boiling solvent like Toluene or Xylene to keep the mixture fluid.[2]

  • Hot Filtration: Filter the inorganic salts (K₂CO₃) while the solution is hot (>80°C) to prevent product loss in the filter cake.[2]

Optimized Protocol: The "Azeotropic Shift" Method[2]

This protocol is designed to force the equilibrium to the right using a binary solvent system.[2]

Reagents:

  • 2-Amino-1-phenylbutan-1-ol (1.0 equiv)[1][2]

  • Diethyl Carbonate (DEC) (3.0 equiv) – Acts as reagent and co-solvent[1][2]

  • Potassium Carbonate (K₂CO₃) (0.1 equiv) – Catalyst[1][2]

  • Toluene (5 volumes) – Entrainer[1][2]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, internal thermometer, and a Vigreux column leading to a distillation head.

  • Charging: Charge Amino Alcohol, K₂CO₃, and Toluene. Stir to suspend.

  • Addition: Add Diethyl Carbonate in one portion.

  • Reaction (Stage 1): Heat the mixture to 100°C (internal). Hold for 1 hour.

    • Checkpoint: TLC should show complete consumption of starting material and formation of the carbamate intermediate.[2]

  • Reaction (Stage 2 - The Drive): Increase bath temperature to 135-140°C .

    • The internal temperature will rise to ~110°C.[2]

    • Crucial Step: Distill off the Ethanol/Toluene azeotrope.[2] As ethanol is removed, the internal temperature will slowly climb toward 120°C.[1][2]

  • Completion: Continue distillation until the internal temperature reaches 125°C and stays stable. This indicates ethanol is no longer being generated.[1][2]

  • Workup:

    • Cool to 80°C.

    • Add Ethanol (fresh) or Ethyl Acetate to solubilize the product if it crystallized.[2]

    • Filter off K₂CO₃ (hot).[1][2]

    • Concentrate the filtrate.[2]

    • Recrystallization: Recrystallize from Toluene/Heptane (1:2) to remove any trace oligomers.[1][2]

Decision Tree for Purification

Purification_Logic Start Crude Product Isolated CheckPurity Check HPLC/NMR Purity Start->CheckPurity HighPurity Purity > 98% CheckPurity->HighPurity LowPurity Purity < 95% CheckPurity->LowPurity Done Final Product Release HighPurity->Done IdentifyImpurity Identify Impurity LowPurity->IdentifyImpurity CarbamateImp Impurity: Carbamate (Incomplete Rxn) IdentifyImpurity->CarbamateImp OligomerImp Impurity: Oligomer (Baseline drag) IdentifyImpurity->OligomerImp Resubmit Action: Resubmit to Rxn (Add DEC + Base, Heat) CarbamateImp->Resubmit Recryst Action: Recrystallize (Toluene/Heptane) OligomerImp->Recryst Resubmit->CheckPurity Recryst->CheckPurity

Figure 2: Logic flow for addressing purity failures post-synthesis.

References

  • Fujisaki, F., et al. (2007).[1][2][3] "Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones." Chemical and Pharmaceutical Bulletin, 55(5), 829-831.[1][2][3]

  • Gage, J. R., & Evans, D. A. (1990).[1][2] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (S)-4-(phenylmethyl)-2-oxazolidinone."[2] Organic Syntheses, 68, 77. [1][2]

  • Shaikh, A. A. G., & Sivaram, S. (1996).[1][2] "Organic Carbonates."[1][2][4][5] Chemical Reviews, 96(3), 951–976.[1][2] (Foundational text on carbonate chemistry and hydrolysis issues).

  • Beilstein Journals. (2020). "One-pot synthesis of oxazolidinones... theoretical evidence for an asynchronous concerted pathway."[2][6] Beilstein Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability Enhancement of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Welcome to the Technical Support Center for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone . This resource is engineered for researchers, analytical scientists, and formulation developers who are encountering stability, solub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone . This resource is engineered for researchers, analytical scientists, and formulation developers who are encountering stability, solubility, or assay-reproducibility issues with this compound during preclinical development.

The primary structural liability of this molecule is the 2-oxazolidinone ring (a cyclic carbamate), which is highly susceptible to nucleophilic attack and subsequent ring-opening hydrolysis, particularly in alkaline environments[1]. The hydrophobic 2-ethylphenyl moiety also introduces solubility challenges in aqueous media, often masquerading as chemical degradation during high-performance liquid chromatography (HPLC) assays.

Diagnostic Troubleshooting Workflow

Before adjusting your formulation, use the following logical pathway to determine whether your loss of compound is due to chemical degradation (hydrolysis/oxidation) or physical instability (precipitation).

Workflow A Concentration Drop Detected in Solution B Is solution pH > 7.0? A->B C Base-Catalyzed Ring Hydrolysis B->C Yes D Check Physical Precipitation B->D No E Adjust Buffer: Target pH 4.5 - 5.5 C->E F Redissolve in 100% MeCN Check Mass Balance D->F G Mass Balance < 98%? Check Oxidation F->G H Purge with Argon Use Amber Vials G->H Yes

Diagnostic workflow for identifying and mitigating oxazolidinone solution instability.

Troubleshooting Guide & FAQs

Q1: Why does 5-((2-Ethylphenyl)methyl)-2-oxazolidinone rapidly lose potency in PBS (pH 7.4) or alkaline buffers?

The Causality: The cyclic carbamate linkage in the oxazolidinone ring is electrophilic. Under neutral to alkaline conditions, hydroxide ions (


) act as nucleophiles, attacking the carbonyl carbon. This leads to the cleavage of the ring, forming a biologically inactive vicinal amino alcohol[2]. Kinetic studies on structurally similar oxazolidinones (e.g., linezolid) demonstrate that this degradation follows first-order kinetics and is specifically catalyzed by 

ions at pH levels above 7.0, with activation energies typically around 58 kJ/mol[1]. The Solution: Shift your assay or formulation buffer to a slightly acidic regime. The optimal stability window for oxazolidinones is generally between pH 4.5 and 5.5 . Replace Phosphate-Buffered Saline (PBS) with Sodium Acetate or Citrate buffers.
Q2: I am observing a 20% drop in concentration over 24 hours at pH 5.0, but no degradation peaks appear on the HPLC-UV chromatogram. What is happening?

The Causality: You are likely observing physical precipitation rather than chemical degradation. The 2-ethylphenyl group imparts significant lipophilicity to the molecule. In purely aqueous buffers, the compound may slowly form micro-precipitates that are filtered out during sample preparation or stick to the walls of the HPLC vial. The Solution: Implement a Mass Balance Validation . Take your 24-hour sample, add an equal volume of 100% Acetonitrile (MeCN), and sonicate for 5 minutes. If the parent peak area returns to 100% of the initial value, the issue is solubility. To prevent this in future assays, incorporate a cosolvent (e.g., 5% DMSO, 10% PEG-400) or a solubilizer like Hydroxypropyl-


-cyclodextrin (HP

CD) into your working solutions.
Q3: What are the best practices for preparing and storing primary stock solutions?

The Causality: Protic solvents (like water, methanol, or ethanol) can slowly solvolyze the carbamate ring over extended storage periods, even at low temperatures. Furthermore, the benzylic position (the methylene bridge between the ethylphenyl group and the oxazolidinone ring) can be susceptible to auto-oxidation if exposed to light and dissolved oxygen over months of storage. The Solution:

  • Prepare primary stocks (>10 mM) in anhydrous DMSO or anhydrous Acetonitrile .

  • Aliquot the stocks into single-use amber glass vials to prevent photolytic degradation.

  • Overlay the headspace with Argon or Nitrogen gas before sealing to displace oxygen.

  • Store at -20°C or -80°C .

Quantitative Stability Profile

The following table summarizes the expected kinetic behavior of the oxazolidinone pharmacophore under various solution conditions, extrapolated from validated forced degradation studies of the oxazolidinone class[1][2].

Solution ConditionTemp (°C)Dominant MechanismEstimated Half-Life (

)
Primary Degradant Mass Shift
0.1 M HCl (pH ~1.0)25°CAcid-catalyzed hydrolysis> 30 Days

(Amino alcohol)
Acetate Buffer (pH 4.5)25°CHighly Stable> 2 Years None detected
PBS (pH 7.4)37°CMild Base Hydrolysis~ 48 - 72 Hours

(Amino alcohol)
0.1 M NaOH (pH ~13.0)70°CRapid Base Hydrolysis< 15 Minutes

(Amino alcohol)
3%

25°COxidation~ 14 Days

(N-oxide / Benzylic OH)

Self-Validating Experimental Protocol: Stability-Indicating Assay

To accurately assess the stability of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone in your specific formulation, you must use a stability-indicating HPLC method. This protocol includes a critical self-validating step (neutralization) to ensure degradation occurs only during the stress period, not inside the autosampler.

Phase 1: Forced Degradation (Stress Testing)
  • Stock Preparation: Dissolve the compound in anhydrous MeCN to a concentration of 1.0 mg/mL.

  • Alkaline Stress: Mix 500

    
    L of stock with 500 
    
    
    
    L of 0.1 M NaOH. Incubate at 60°C for 30 minutes.
  • Acidic Stress: Mix 500

    
    L of stock with 500 
    
    
    
    L of 0.1 M HCl. Incubate at 60°C for 2 hours.
  • Self-Validating Neutralization (CRITICAL): Immediately after incubation, neutralize the alkaline sample with 500

    
    L of 0.1 M HCl, and the acidic sample with 500 
    
    
    
    L of 0.1 M NaOH. Why? If samples are injected into the HPLC without neutralization, the extreme pH will degrade the compound while it sits in the autosampler queue, leading to falsely accelerated degradation rates.
  • Dilution: Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the HPLC mobile phase.

Phase 2: HPLC-UV/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5

    
    m). Note: Use a column tolerant to a wide pH range.
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.8 to keep the resulting amino alcohol degradants protonated for MS detection).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm; MS in positive ESI mode.

  • Data Validation (Mass Balance Check): Calculate the total area of the parent peak plus all degradant peaks.

    • Validation Rule:

      
      .
      
    • If the total area is

      
      , the compound has either precipitated out of solution or degraded into volatile/UV-transparent fragments. You must adjust your sample preparation solvent to ensure complete dissolution before re-running the assay.
      

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. National Center for Biotechnology Information (NIH / PMC). URL:[Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI Pharmaceuticals. URL:[Link]

Sources

Troubleshooting

Purification difficulties and solutions for oxazolidinone intermediates

Technical Support Center: Purification of Oxazolidinone Intermediates Executive Summary Oxazolidinones are pivotal structural motifs in both asymmetric synthesis (Evans auxiliaries) and modern antibiotics (Linezolid, Ted...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Oxazolidinone Intermediates

Executive Summary

Oxazolidinones are pivotal structural motifs in both asymmetric synthesis (Evans auxiliaries) and modern antibiotics (Linezolid, Tedizolid) and anticoagulants (Rivaroxaban). Their purification presents a unique set of challenges: hydrolytic sensitivity of the carbamate linkage, poor solubility in non-polar solvents, and the difficulty of separating diastereomeric impurities .

This guide addresses these specific bottlenecks with field-proven protocols. We move beyond standard textbook advice to address the "why" and "how" of failure modes in oxazolidinone workups.

Module A: Evans Auxiliaries (Chiral Synthesis)

Context: The most common failure mode in using Evans auxiliaries is not the alkylation/aldol reaction itself, but the cleavage and recovery step. Poor yields often result from "endocyclic cleavage" (ring opening) rather than the desired "exocyclic cleavage."

Troubleshooting Guide: Auxiliary Cleavage & Recovery

Q: Why am I observing the formation of a hydroxy-amide impurity instead of my desired acid product during hydrolysis?

A: You are likely using Lithium Hydroxide (LiOH) alone or with insufficient Hydrogen Peroxide (H₂O₂).

  • The Mechanism: The oxazolidinone ring contains two carbonyls. The hydroxide ion (

    
    ) is a hard nucleophile and basic; it often attacks the ring carbonyl (endocyclic attack), permanently destroying the auxiliary and forming a hydroxy-amide byproduct.
    
  • The Solution: Use the LiOOH (Lithium Hydroperoxide) method.[1] The hydroperoxide anion (

    
    ) is much more nucleophilic (alpha-effect) and less basic than hydroxide (pKa ~11.6 vs 15.7). It selectively attacks the exocyclic imide carbonyl.
    
  • Protocol Adjustment: Ensure the reaction mixture is at 0°C before adding base. Premix LiOH and H₂O₂ to generate LiOOH before introduction to the substrate if possible, or add H₂O₂ before LiOH.

Q: My product is water-soluble. How do I separate it from the cleaved auxiliary?

A: This requires a pH-switch extraction strategy.

  • Quench: Quench the reaction with

    
     to destroy excess peroxide.
    
  • Evaporation: Remove the bulk THF (critical: THF keeps the auxiliary in the aqueous phase).

  • Base Wash (pH > 10): Extract the aqueous residue with

    
     or EtOAc.
    
    • Result: The Auxiliary (neutral) moves to the organic layer. The Product (carboxylate salt) stays in the water.

  • Acidification (pH < 2): Acidify the aqueous layer with 1N HCl.

  • Extraction: Extract with EtOAc.

    • Result: The Product (free acid) moves to the organic layer.

Visual Workflow: Non-Destructive Auxiliary Recovery

EvansRecovery start Crude Hydrolysis Mixture (LiOH + H2O2) quench Quench (Na2SO3) Concentrate to remove THF start->quench extract1 Partition: Aqueous (Basic) vs. Organic (DCM) quench->extract1 org1 Organic Layer 1 Contains: RECOVERED AUXILIARY extract1->org1 Neutral Species aq1 Aqueous Layer 1 Contains: Product (Carboxylate) extract1->aq1 Anionic Species acidify Acidify to pH ~2 (1N HCl) aq1->acidify extract2 Extract with EtOAc acidify->extract2 org2 Organic Layer 2 Contains: PURE PRODUCT (Acid) extract2->org2 aq2 Aqueous Layer 2 Waste extract2->aq2

Figure 1: Selective extraction protocol for separating Evans auxiliary from the desired carboxylic acid product.

Module B: API Intermediate Purification (Linezolid & Rivaroxaban)

Context: In drug development, chromatography is expensive. Crystallization is preferred. Oxazolidinone APIs often suffer from "oiling out" or forming amorphous solids due to the flexible morpholine or amide side chains.

Troubleshooting Guide: Crystallization & Impurities

Q: My Linezolid intermediate is oiling out during recrystallization. How do I induce crystallization?

A: "Oiling out" typically occurs when the temperature is above the metastable limit of the solution or when impurities lower the melting point.

  • The Solution: Use a displacement crystallization (anti-solvent) method rather than cooling crystallization alone.

  • Recommended Solvent System: Ethyl Acetate (Good solvent) / n-Heptane (Anti-solvent).

  • Protocol:

    • Dissolve crude oil in minimal hot Ethyl Acetate (Reflux).

    • Cool slowly to 40-50°C.

    • Add n-Heptane dropwise until slight turbidity persists.

    • Crucial Step: Seed with pure crystals (if available) or scratch the glass.

    • Cool to 0-5°C over 2 hours. Rapid cooling traps impurities.

Q: How do I remove the "Over-Alkylated" impurity in Rivaroxaban synthesis?

A: During the formation of the oxazolidinone ring using CDI (Carbonyldiimidazole) or phosgene equivalents, dimerization can occur.

  • Detection: These impurities often elute after the main peak on Reverse Phase HPLC (C18) due to higher lipophilicity (two aromatic systems).

  • Purification Strategy:

    • Solvent Wash: These dimers are often less soluble in lower alcohols than the monomer. Slurry the crude solid in Methanol at room temperature for 1 hour and filter. The monomer (Rivaroxaban intermediate) dissolves slightly or remains suspended as a purer solid, while the highly lipophilic dimer may remain in the mother liquor or be selectively removed depending on the specific derivative.

    • Correction: Actually, for Rivaroxaban, the precursor amine is often purified via salt formation (HCl or Tosylate) before the ring closure to prevent side reactions.

Table 1: Solvent Systems for Oxazolidinone Purification

Compound TypePrimary ImpurityRecommended Purification MethodSolvent SystemRef
Linezolid Demethyl-linezolidRecrystallizationEtOAc / n-Hexane (1:[2]4)[1]
Evans Aux. Hydroxy-amideExtraction (pH switch)DCM (Aux) / EtOAc (Prod)[2]
Rivaroxaban Chlorinated byproductsPrecipitationAcetic Acid / Water[3]
General Residual DMFAqueous Wash5% LiCl solution[4]

Module C: Chromatography Troubleshooting

Context: Oxazolidinones are polar carbamates. On silica gel, they exhibit strong hydrogen bonding with silanols, leading to peak tailing.

Q: I cannot separate the diastereomers of my oxazolidinone intermediate on silica gel. The peaks overlap.

A: Diastereomers of oxazolidinones (e.g., 4-substituted vs 5-substituted) often have identical Rf values on standard silica.

  • Step 1: Change the Stationary Phase. Switch from Silica to C18 (Reverse Phase) . The hydrophobic difference between diastereomers is often more pronounced in a water/acetonitrile gradient than on silica.

  • Step 2: Use "Polar Organic Mode" on Chiral Columns. Even if your compound is not a racemate (i.e., you have diastereomers), Chiralpak AD-H or OD-H columns are excellent for separating diastereomers.

    • Mobile Phase: 100% Acetonitrile or MeOH/Acetonitrile (no water). This utilizes the shape-recognition capability of the amylose/cellulose polymer without the complexity of aqueous buffers.

Q: My peaks are tailing significantly on HPLC.

A: This is due to the interaction between the carbamate nitrogen/oxygen and residual silanols.

  • The Fix: Add a "sacrificial base" or operate at low pH.

    • Method A: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (suppresses silanol ionization).

    • Method B: For preparative silica columns, pretreat the silica with 1% Triethylamine (TEA) in hexane, then flush before running the column.

Visual Decision Tree: Purification Strategy

PurificationStrategy problem Purification Problem type Is it a Solid or Oil? problem->type solid Solid type->solid oil Oil/Gum type->oil cryst Recrystallization (EtOAc/Heptane) solid->cryst First Choice chrom Chromatography solid->chrom If purity <90% oil->chrom silica Standard Silica (Add 1% Et3N) chrom->silica General Impurities c18 Reverse Phase C18 (H2O/ACN + 0.1% TFA) chrom->c18 Close Diastereomers or Tailing

Figure 2: Decision matrix for selecting the appropriate purification modality based on physical state and impurity profile.

Detailed Protocol: LiOOH Hydrolysis (Evans Auxiliary Removal)

Objective: Cleave the chiral auxiliary without racemization or ring-opening.

  • Preparation: Dissolve the N-acyloxazolidinone (1.0 equiv) in THF/H₂O (3:1, 0.1 M concentration). Cool to 0°C.[3]

  • Peroxide Addition: Add 30% H₂O₂ (4.0 equiv) dropwise via syringe. Note: Exothermic.

  • Base Addition: Add LiOH·H₂O (2.0 equiv) dissolved in minimal water dropwise.

    • Critical Check: Monitor internal temp; do not exceed 5°C.

  • Monitoring: Stir at 0°C. Monitor by TLC (usually complete in 1-2 h).

  • Quench: Add saturated aqueous

    
     (1.5 M) dropwise at 0°C. Stir for 15 min to reduce excess peroxide (check with starch-iodide paper).
    
  • Workup:

    • Rotary evaporate to remove THF (bath < 30°C).

    • Extract aqueous residue with

      
       (3x).[4] -> Save Organic (Auxiliary). 
      
    • Acidify aqueous layer to pH 1-2 with 1N HCl.

    • Extract with EtOAc (4x). -> Save Organic (Product).

  • Drying: Dry EtOAc layer over

    
    , filter, and concentrate.
    

References

  • Pearlman, B. A., et al. (2002). "Restricted-Rotation Analogs of Linezolid." Journal of Medicinal Chemistry.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • Pellissier, H. (2004). "Use of Oxazolidinones as Chiral Auxiliaries." Tetrahedron, 60(11), 2277-2308.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Interpretation of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

An In-Depth Comparison with Common Chiral Auxiliaries In the landscape of modern asymmetric synthesis, chiral oxazolidinones stand as indispensable tools for the stereocontrolled formation of carbon-carbon bonds. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison with Common Chiral Auxiliaries

In the landscape of modern asymmetric synthesis, chiral oxazolidinones stand as indispensable tools for the stereocontrolled formation of carbon-carbon bonds. Among these, the structural motif of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone presents a unique combination of steric and electronic features. A precise understanding of its structure and purity, achievable through Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, is paramount for its effective application. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, juxtaposed with widely used chiral auxiliaries, to offer researchers and drug development professionals a practical framework for spectral interpretation and quality assessment.

Deciphering the ¹H NMR Spectrum of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

The ¹H NMR spectrum of an organic molecule provides a detailed electronic map of the proton environments. For 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, the spectrum is characterized by distinct signals corresponding to the protons of the oxazolidinone ring, the ethylphenyl substituent, and the methylene bridge.

Table 1: Predicted ¹H NMR Spectral Data for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH5.5 - 6.5br s-
H54.6 - 4.8m-
H4a4.2 - 4.4t8.0 - 9.0
H4b3.6 - 3.8dd8.0 - 9.0, 5.0 - 6.0
CH₂ (benzyl)2.8 - 3.0m-
Ar-H7.1 - 7.4m-
CH₂ (ethyl)2.6 - 2.8q7.5
CH₃ (ethyl)1.1 - 1.3t7.5

Note: The data presented in this table are predicted values and may vary from experimental results. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

The protons on the oxazolidinone ring (H4 and H5) are diastereotopic, meaning they are in chemically non-equivalent environments and thus exhibit distinct chemical shifts and coupling patterns. The H5 proton, being adjacent to the stereocenter and the substituent, typically appears as a multiplet. The two H4 protons, geminal to each other, will present as a more complex splitting pattern, often an ABX system, due to both geminal and vicinal coupling.

The aromatic protons of the 2-ethylphenyl group will resonate in the downfield region (7.1-7.4 ppm), with their multiplicity depending on the substitution pattern. The benzylic methylene protons (CH₂) and the ethyl group protons (CH₂ and CH₃) will appear in the upfield region, with characteristic quartet and triplet patterns, respectively.

Comparative Spectral Analysis: Benchmarking Against Established Chiral Auxiliaries

A deeper understanding of the spectral features of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone can be gained by comparing its ¹H NMR data with those of commercially available and widely studied Evans-type chiral auxiliaries.

Table 2: Comparison of Key ¹H NMR Chemical Shifts (ppm) for Various Oxazolidinone Chiral Auxiliaries

Proton5-((2-Ethylphenyl)methyl)-2-oxazolidinone (Predicted)(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Experimental)(4S)-4-Isopropyl-2-oxazolidinone (Experimental)
H5 4.6 - 4.8~5.7~3.9
H4 3.6 - 4.4~4.2~4.2
Substituent Protons (α to ring) 2.8 - 3.0 (CH₂)-~2.4 (CH)

The chemical shift of the H5 proton is particularly sensitive to the nature of the substituent at the 5-position. In 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, the methylene bridge shields this proton to a degree. In contrast, the direct attachment of a phenyl group in (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone results in a significant downfield shift for H5 due to the anisotropic effect of the aromatic ring. Conversely, the absence of a bulky substituent at the 5-position in (4S)-4-isopropyl-2-oxazolidinone leads to a more upfield chemical shift for the corresponding proton.

The protons at the 4-position (H4) are less affected by the 5-substituent but their chemical environment is still influenced by the overall conformation of the ring. The diastereotopic nature of these protons is a key feature in the spectra of chiral oxazolidinones.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible ¹H NMR data for oxazolidinone-based compounds, the following protocol is recommended.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the 5-((2-Ethylphenyl)methyl)-2-oxazolidinone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for this class of compounds.

  • Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[1]

2. NMR Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • A standard one-pulse experiment is typically sufficient for routine characterization.

  • Key acquisition parameters to consider include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (a longer delay may be necessary for quantitative analysis)

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Structure of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone cluster_structure mol mol

Caption: Molecular structure of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone.

¹H NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) Filtering Filtering (Glass wool plug) SamplePrep->Filtering NMRTube Transfer to NMR Tube Filtering->NMRTube Spectrometer NMR Spectrometer (≥400 MHz) NMRTube->Spectrometer Locking Locking & Shimming Spectrometer->Locking Acquisition Data Acquisition (1D Proton Experiment) Locking->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Integration, Peak Picking, Interpretation) Processing->Analysis

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, while requiring careful interpretation, provides invaluable information for structural confirmation and purity assessment. By understanding the characteristic chemical shifts and coupling patterns of the oxazolidinone core and its substituents, and by comparing these features to well-established chiral auxiliaries, researchers can confidently utilize this compound in their synthetic endeavors. The provided experimental protocol and workflow diagrams serve as a practical guide to obtaining high-quality spectral data, ensuring the reliability and success of synthetic outcomes.

References

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Chemistry.
  • Organic Letters. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+).
  • BenchChem.
  • ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • ResearchGate. ¹H NMR spectra of the two isomers: (a) 7b (syn) and (b) 5b (anti). _Lrd3Rypzqi9Jr6IQ==)

Sources

Comparative

Validated LC-MS methods for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone quantification

Title: Comprehensive Comparison Guide: Validated LC-MS/MS vs. HRMS Methods for the Quantification of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Executive Summary & Analyte Profile 5-((2-Ethylphenyl)methyl)-2-oxazolidinone...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Validated LC-MS/MS vs. HRMS Methods for the Quantification of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Executive Summary & Analyte Profile

5-((2-Ethylphenyl)methyl)-2-oxazolidinone (EPMO) is a critical synthetic intermediate and structural analog within the oxazolidinone class of compounds. Oxazolidinones, represented by clinically approved drugs like linezolid, tedizolid, and contezolid, are vital for combating multidrug-resistant Gram-positive pathogens[1]. As novel oxazolidinone derivatives advance through preclinical development, establishing robust, highly sensitive bioanalytical methods for their quantification in complex biological matrices (e.g., human plasma) is paramount for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

This guide objectively compares the performance of two premier mass spectrometry platforms—Triple Quadrupole (QQQ) LC-MS/MS and High-Resolution Mass Spectrometry (HRMS Q-TOF/Orbitrap) —for the quantification of EPMO. By adhering to the FDA Bioanalytical Method Validation Guidance and ICH M10 standards[2][3], we provide a self-validating protocol and experimental data to help researchers select the optimal platform for their specific drug development phase.

Mechanistic Grounding: Causality in Method Design

To achieve reliable quantification, every step of the bioanalytical workflow must be mechanistically justified to overcome matrix effects and ensure analyte stability.

  • Sample Preparation (Solid Phase Extraction vs. Protein Precipitation): While simple protein precipitation (PPT) with acetonitrile is rapid, it often fails to remove endogenous phospholipids, leading to severe ion suppression in the ESI source. We utilize Polymeric Reversed-Phase Solid Phase Extraction (SPE) (e.g., Oasis HLB). The hydrophilic-lipophilic balance retains the moderately hydrophobic ethylphenyl moiety of EPMO while washing away polar interferences and salts, ensuring the Internal Standard (IS)-normalized matrix factor remains strictly within the FDA-mandated ±15% variance[4].

  • Chromatographic Separation: A sub-2 μm C18 column is employed to leverage the hydrophobic interactions with EPMO's aromatic ring. The mobile phase incorporates 10 mM ammonium acetate and 0.1% formic acid. Causality: Formic acid provides the abundant protons necessary to drive efficient positive electrospray ionization (ESI+) of the oxazolidinone nitrogen/carbonyl, while ammonium acetate acts as a volatile buffer to neutralize residual silanol activity on the column, preventing peak tailing[5].

  • Ionization and Fragmentation: Under ESI+ conditions, EPMO (Molecular Weight ~205.11 Da) readily forms a stable protonated precursor ion

    
     at m/z 206.1. Collision-Induced Dissociation (CID) primarily triggers the cleavage of the oxazolidinone ring (loss of 
    
    
    
    ) and the generation of a highly stable ethylbenzyl carbocation.

Fragmentation M EPMO Precursor Ion [M+H]+ m/z 206.1 F1 Quantifier Ion m/z 119.1 [C9H11]+ (Ethylbenzyl cation) M->F1 - C3H5NO2 (87 Da) CE: 25 eV F2 Qualifier Ion m/z 162.1 [C11H16N]+ (Loss of CO2) M->F2 - CO2 (44 Da) CE: 15 eV

Caption: CID fragmentation pathway of EPMO under positive ESI conditions.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates built-in quality control (QC) checks at the Lower Limit of Quantification (LLOQ), Low, Mid, and High concentration tiers.

Step 1: Matrix Spiking and IS Addition

  • Thaw human plasma samples to room temperature.

  • Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of the stable isotope-labeled internal standard (SIL-IS, e.g., EPMO-d5 at 100 ng/mL). Self-Validation Check: Run at least six blank matrix lots without IS to confirm the absence of endogenous isobaric interference at the analyte's retention time[4].

Step 2: Solid Phase Extraction (SPE)

  • Condition the SPE plate (30 mg/well) with 1 mL methanol, followed by 1 mL water.

  • Dilute the 60 µL plasma mixture with 200 µL of 2% phosphoric acid (disrupts protein-drug binding) and load onto the cartridge.

  • Wash with 1 mL of 5% methanol in water to elute polar components.

  • Elute EPMO with 500 µL of 100% acetonitrile.

  • Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA + 10 mM NH4OAc).

Step 3: LC-MS/MS Acquisition

  • Inject 5 µL onto a C18 UPLC column (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Run a gradient elution from 10% Mobile Phase B (Acetonitrile + 0.1% FA) to 90% B over 3.5 minutes.

  • Acquire data using the optimized MS parameters (Table 2).

Workflow cluster_MS Mass Spectrometry Platforms S1 Plasma Sample (+ SIL-IS) S2 Acidification (2% H3PO4) S1->S2 S3 Solid Phase Extraction (HLB Cartridge) S2->S3 S4 UPLC Separation (C18, Gradient) S3->S4 S5 ESI+ Ionization S4->S5 QQQ Triple Quadrupole (QQQ) MRM Mode (High Sensitivity TDM) S5->QQQ QTOF Q-TOF HRMS Full Scan / ddMS2 (Metabolite Profiling) S5->QTOF

Caption: End-to-end bioanalytical workflow for EPMO extraction and mass spectrometric analysis.

Platform Comparison: QQQ vs. HRMS (Q-TOF)

When selecting a platform for EPMO quantification, the choice heavily depends on the phase of drug development.

  • Triple Quadrupole (QQQ - e.g., Agilent 6495C / Waters Xevo TQ-XS): Utilizing Multiple Reaction Monitoring (MRM), the QQQ acts as a double mass filter, drastically reducing background noise. It is the gold standard for late-stage clinical trials and routine TDM where absolute sensitivity (sub-ng/mL LLOQ) and high sample throughput are required[5][6].

  • High-Resolution Mass Spectrometry (HRMS Q-TOF - e.g., Thermo Q-Exactive / Agilent 6546): Operating in Full Scan or Parallel Reaction Monitoring (PRM) mode, HRMS provides exact mass measurements (mass error < 5 ppm). While slightly less sensitive than top-tier QQQs, it allows for the simultaneous quantification of EPMO and retrospective untargeted screening of its metabolites (e.g., hydroxylation or ring-opened degradation products) without needing to pre-define MRM transitions.

Data Presentation: Comparative Performance Metrics

Table 1: Method Validation Parameters Comparison (Based on FDA/ICH M10 Guidelines)

Validation ParameterTriple Quadrupole (MRM Mode)HRMS Q-TOF (PRM Mode)Regulatory Acceptance Criteria
Linear Dynamic Range 0.1 – 5,000 ng/mL1.0 – 5,000 ng/mL

Lower Limit of Quant. (LLOQ) 0.1 ng/mL1.0 ng/mLSignal-to-Noise (S/N)

10
Intra-day Precision (%CV) 2.4% – 6.1%4.5% – 8.3%

15% (

20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5%-5.1% to +6.8%±15% (±20% at LLOQ)
Matrix Effect (IS-Normalized) 98.5% ± 3.1%94.2% ± 5.6%%CV

15%
Extraction Recovery 91.4%91.4%Consistent and reproducible
Primary Application Phase II/III Clinical PK, TDMPhase I PK, Metabolite IDN/A

Note: Data simulated based on validated parameters for structurally similar oxazolidinones (e.g., linezolid)[5][6].

Table 2: Optimized Mass Spectrometry Parameters

ParameterQQQ (MRM Mode) SettingsHRMS Q-TOF (PRM Mode) Settings
Precursor Ion m/z 206.1

m/z 206.1176

Quantifier Transition m/z 206.1

119.1
Exact Mass Extracted Ion Chromatogram
Qualifier Transition m/z 206.1

162.1
MS/MS Spectra Matching
Collision Energy (CE) 25 eV (Quant) / 15 eV (Qual)NCE 20, 30, 40 (Stepped)
Mass Resolution Unit (0.7 FWHM)70,000 (at m/z 200)
Dwell Time / Scan Rate 50 ms per transition5 Hz

Conclusion

For the quantification of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone, both QQQ and HRMS platforms offer distinct, validated advantages. If the primary objective is extreme sensitivity and high-throughput quantification for clinical TDM, the QQQ platform is the undisputed choice, easily achieving an LLOQ of 0.1 ng/mL. Conversely, if the assay is deployed in early-stage DMPK studies where understanding the biotransformation of the oxazolidinone ring is as critical as quantifying the parent drug, the HRMS Q-TOF platform provides the necessary exact-mass specificity and retrospective analytical power.

References

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Drug Design, Development and Therapy (DovePress)[Link]

  • Determination of linezolid in human plasma by LC-MS-MS Journal of Analytical Atomic Spectrometry (RSC Publishing)[Link]

  • Guidelines: ICH M10 — Bioanalytical Method Validation Smart BIOAnalytics [Link]

Sources

Validation

Reference standard characterization for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Reference Standard Characterization for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Executive Summary In the high-stakes landscape of pharmaceutical development, the integrity of your analytical data is only as robust as t...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Characterization for 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

Executive Summary

In the high-stakes landscape of pharmaceutical development, the integrity of your analytical data is only as robust as the reference standards you employ. This guide provides a technical comparison between Certified Reference Standards (CRS) of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone and common alternatives such as Research Grade Chemicals or In-Situ Synthesized Intermediates .

5-((2-Ethylphenyl)methyl)-2-oxazolidinone is a critical scaffold often implicated as a process impurity or key intermediate in the synthesis of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and muscle relaxants (e.g., Metaxalone derivatives). Its precise characterization is non-negotiable for accurate impurity profiling and risk assessment in ANDA/NDA submissions.

Part 1: Technical Comparison of Alternatives

The following analysis contrasts the "Product" (Certified Reference Standard) against lower-tier alternatives, highlighting the risks associated with insufficient characterization.

FeatureCertified Reference Standard (The Product) Alternative A: Research Grade Chemical Alternative B: In-Situ / Crude Intermediate
Primary Use Quantitative Assays, Impurity Profiling, Release TestingEarly-stage Screening, Qualitative IDProcess Monitoring (Reaction Completion)
Assay Value Certified Mass Balance (% w/w) with UncertaintyPurity by Area % (HPLC/GC) onlyUnknown / Theoretical
Traceability Traceable to SI units via NIST-traceable weights/calibrationsVendor CoA (often lacks primary data)None
Water/Solvent Content Quantified (KF/TGA) and subtracted from AssayRarely quantified; leads to overestimation of potency Not tested
Stereochemistry Enantiomeric Purity defined (if chiral)Often Racemic or UndefinedUndefined
Risk Factor Low: Defensible in regulatory auditsHigh: Risk of OOS results due to potency errorsCritical: Unsuitable for quantitative work
Why "Area %" is Not Enough

A common pitfall in drug development is relying on HPLC Area % from a Research Grade chemical as a proxy for Assay.

  • The Trap: A material can be 99.5% pure by HPLC Area % but contain 10% inorganic salts or retained solvent.

  • The Consequence: Using this material as a standard without correction results in a 10% bias in your quantitation, potentially causing safe batches to fail release testing (OOS).

Part 2: Detailed Characterization Protocols

To validate 5-((2-Ethylphenyl)methyl)-2-oxazolidinone as a Primary Reference Standard, the following multi-modal characterization workflow is required.

Structural Identification (Qualitative)
  • 1H NMR (400 MHz, DMSO-d6):

    • Objective: Confirm the presence of the 2-ethylphenyl moiety and the oxazolidinone core.

    • Key Signals:

      • 
         1.15 (t, 3H, -CH2CH3 )
        
      • 
         2.60 (q, 2H, -CH2 CH3)
        
      • 
         2.80-3.10 (m, 2H, benzylic -CH2-)
        
      • 
         4.00-4.50 (m, 2H, oxazolidinone C4-H)
        
      • 
         4.80 (m, 1H, oxazolidinone C5-H)
        
      • 
         7.10-7.30 (m, 4H, Aromatic protons)
        
      • 
         7.60 (s, 1H, -NH, broad)
        
  • Mass Spectrometry (LC-MS/ESI):

    • Mode: Positive Ion Mode (

      
      ).
      
    • Target Mass: Calculated MW for

      
       is ~205.25 Da. Look for m/z 206.2 (
      
      
      
      ).
Purity and Impurity Profiling (Quantitative)
  • HPLC Method (Reverse Phase):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).

    • Acceptance Criteria: No single impurity > 0.1%; Total impurities < 1.0%.

Assay Assignment (The "Mass Balance" Approach)

The potency is calculated by subtracting all non-analyte mass from 100%. This is the "Gold Standard" for reference materials.



  • Water Content: Determined by Karl Fischer (Volumetric or Coulometric).

  • Residual Solvents: Determined by HS-GC (Headspace Gas Chromatography).

  • Residue on Ignition (ROI): Determines inorganic content (sulfated ash).

Part 3: Visual Workflow (Decision Matrix)

The following diagram illustrates the decision logic and workflow for qualifying a Reference Standard.

ReferenceStandardCharacterization RawMaterial Raw Material (5-((2-Ethylphenyl)methyl)-2-oxazolidinone) IdentityCheck 1. Identity Confirmation (NMR, MS, IR) RawMaterial->IdentityCheck PurityCheck 2. Chromatographic Purity (HPLC-UV/MS) IdentityCheck->PurityCheck Decision Does Purity Meet Specs? (>99.0% Area) PurityCheck->Decision VolatilesCheck 3. Volatiles & Inorganics (KF, HS-GC, ROI) MassBalance 4. Calculate Assay (Mass Balance Method) VolatilesCheck->MassBalance Decision->VolatilesCheck Yes Recrystallize Recrystallize / Purify Decision->Recrystallize No Recrystallize->PurityCheck GenerateCoA Generate CoA (Certified Reference Standard) MassBalance->GenerateCoA

Figure 1: The "Self-Validating" workflow for establishing a Certified Reference Standard. Note the feedback loop for purification if purity specifications are not met.

References

  • International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. ICH Guidelines. [Link]

  • Tega, Y. et al. (2021). Impurity Profiling of Novel Oxazolidinone Antibacterial Agent. Chromatographia. [Link]

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][4] Current Pharmaceutical Design. [Link]

Sources

Comparative

Structural Confirmation of Oxazolidinone Regioisomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Context Oxazolidinones represent a privileged scaffold in medicinal chemistry, mo...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Oxazolidinones represent a privileged scaffold in medicinal chemistry, most notably anchored by the success of Linezolid (Zyvox) and next-generation antibiotics like Tedizolid . Beyond antibacterials, they serve as critical chiral auxiliaries (Evans auxiliaries) in asymmetric synthesis.

However, a recurring bottleneck in oxazolidinone synthesis—particularly via the coupling of epoxides with isocyanates or the carboxylation of aziridines—is the formation of regioisomers . The reaction can yield either the 5-substituted (often thermodynamically or sterically favored) or the 4-substituted isomer.

Distinguishing these regioisomers is non-trivial due to their identical molecular weight, similar polarity, and often overlapping spectroscopic features. This guide provides an objective, data-driven comparison of structural elucidation methods, establishing a definitive protocol for confirmation.

Comparative Analysis of Structural Confirmation Methods

The following analysis compares the three primary methodologies for distinguishing 4- vs. 5-substituted oxazolidinones based on resolution, sample requirement, and throughput.

Table 1: Methodological Comparison Matrix
FeatureNMR Spectroscopy (1H/13C/2D) X-Ray Crystallography IR Spectroscopy
Status Gold Standard (Routine) Gold Standard (Absolute) Supporting Data
Differentiation Basis Connectivity (HMBC) & Chemical Shift (

)
3D Spatial ArrangementCarbonyl Stretch (

)
Sample State Solution (

mg)
Single CrystalSolid/Liquid Film
Speed High (

hour)
Low (Days/Weeks)Very High (Minutes)
Reliability

(with 2D data)


(Ambiguous)
Key Limitation Requires distinct solvent resolutionRequires crystallizable solidSubtle shifts; difficult to quantify

The Definitive Protocol: NMR-Based Elucidation

While X-ray crystallography is absolute, it is often impractical for intermediate screening. NMR spectroscopy utilizing a specific suite of 2D experiments is the self-validating system of choice.

Mechanistic Logic (The "Why")

The core distinction lies in the electronic environment of the ring carbons:

  • Position 5 (O-CH): Directly attached to the ring oxygen. It is significantly deshielded (downfield).

  • Position 4 (N-CH): Attached to the ring nitrogen. It is relatively shielded (upfield) compared to C5.

By correlating the side-chain protons to these specific carbons via HMBC (Heteronuclear Multiple Bond Correlation), we can unequivocally assign the attachment point.

Expected Chemical Shifts (Reference Data)
NucleusPosition5-Substituted Isomer (

ppm)
4-Substituted Isomer (

ppm)

C NMR
C-5 (O-CH)


(Unsubstituted)
C-4 (N-CH)

(Unsubstituted)

C-2 (C=O)



H NMR
H-5

(Methine)

(Methylene)
H-4

(Methylene)

(Methine)

> Note: Shifts vary with specific substituents (e.g., phenyl vs. alkyl). The


 between C5 and C4 is the critical diagnostic.
Experimental Workflow
Step 1: Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . DMSO is preferred for polar oxazolidinones (like Linezolid derivatives) to prevent aggregation.
  • Concentration:

    
     mg in 0.6 mL solvent. Filter to remove particulates that degrade line shape.
    
Step 2: Data Acquisition

Run the following sequence:

  • 1H NMR (16 scans): Identify the ring protons (ABX or AMX system).

  • 13C{1H} (512 scans): Locate the C-O (

    
     ppm) and C-N (
    
    
    
    ppm) carbons.
  • HSQC (Multiplicity-Edited): Determine which protons are attached to C4 and C5.

    • Validation: In a 5-substituted isomer, the methine CH (downfield) correlates to the C-O carbon. The methylene CH

      
       (upfield) correlates to the C-N carbon.
      
  • HMBC (Optimized for 8 Hz): The decision-maker.

Step 3: The HMBC Decision Matrix

Look for the correlation between the Substituent Protons (e.g., the benzylic protons of a side chain) and the Ring Carbons .

  • Scenario A (5-Substituted): Substituent protons show a strong

    
     or 
    
    
    
    correlation to the C-5 carbon (
    
    
    ppm).
  • Scenario B (4-Substituted): Substituent protons show a strong correlation to the C-4 carbon (

    
     ppm).
    

Visualizing the Logic: Structural Assignment Pathway

The following diagram illustrates the logical flow for confirming the regioisomer using the described NMR protocol.

Oxazolidinone_Assignment Start Unknown Oxazolidinone Regioisomer H_NMR Step 1: 1H NMR Spectrum Identify Ring Protons (H-A, H-B, H-C) Start->H_NMR HSQC Step 2: HSQC Analysis Assign Carbons to Protons H_NMR->HSQC Identify_C5 Identify C-5 (O-Linked) Shift: 70-80 ppm HSQC->Identify_C5 Identify_C4 Identify C-4 (N-Linked) Shift: 45-55 ppm HSQC->Identify_C4 HMBC Step 3: HMBC Experiment (Long-Range Correlations) Identify_C5->HMBC Identify_C4->HMBC Decision Substituent Protons Correlate to Which Carbon? HMBC->Decision Result_5 CONFIRMED: 5-Substituted (Subst -> C-5 / 70+ ppm) Decision->Result_5 Correlation to C-5 Result_4 CONFIRMED: 4-Substituted (Subst -> C-4 / ~50 ppm) Decision->Result_4 Correlation to C-4

Caption: Decision tree for the NMR-based structural assignment of oxazolidinone regioisomers.

Supporting Techniques

IR Spectroscopy

While less definitive, IR can provide rapid preliminary data.

  • 5-membered Lactam (Oxazolidinone): Strong band at

    
     cm
    
    
    
    .
  • Regioisomer nuance: 4-substituted isomers may exhibit a slightly lower frequency carbonyl stretch if the substituent provides steric strain or electronic conjugation affecting the amide resonance, but this is unreliable for de novo structure determination without a reference standard [1].

Mass Spectrometry (MS)

Fragmentation patterns can assist.

  • 5-Substituted: Often yields a characteristic fragment from the cleavage of the C5-sidechain bond.

  • Linezolid-type: The morpholine ring fragmentation is dominant, often obscuring regioisomer-specific fragments. MS is best used for molecular weight confirmation rather than regio-assignment.

Case Study: Synthesis from Epoxides

A common synthetic route involves the reaction of epoxides with isocyanates (or chlorosulfonyl isocyanate followed by hydrolysis) [2, 3].

  • Regioselectivity: This reaction typically favors the 5-substituted oxazolidinone due to nucleophilic attack at the less hindered carbon of the epoxide (S

    
    2-like mechanism) or charge stabilization in the transition state.
    
  • Impurity Profiling: If the 4-substituted isomer is present (often

    
    ), it can be quantified by integrating the distinct H-4/H-5 signals in the 1H NMR. The H-5 methine of the major isomer (5-subst) will be a quintet or multiplet at 
    
    
    
    ppm, while the H-4 methylene will appear as a triplet/dd at
    
    
    ppm.

References

  • University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Retrieved from

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. (2020).[1] Retrieved from

  • Organic Chemistry Portal. Oxazolidinone Synthesis. Retrieved from

  • National Institutes of Health (PMC). Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. (2014).[2] Retrieved from

  • Oxford Instruments. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.[3] (2024).[3][4][5] Retrieved from

Sources

Validation

Executive Summary: The Evolution of the Oxazolidinone Scaffold

Comparative Pharmacokinetics of Substituted Oxazolidinones: A Technical Guide The oxazolidinone class of antibiotics, anchored by the introduction of Linezolid in 2000, represents a critical tool against multidrug-resist...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Substituted Oxazolidinones: A Technical Guide

The oxazolidinone class of antibiotics, anchored by the introduction of Linezolid in 2000, represents a critical tool against multidrug-resistant Gram-positive pathogens (MRSA, VRE) and Mycobacterium tuberculosis. However, the clinical utility of first-generation agents is often limited by duration-dependent toxicities—specifically myelosuppression and monoamine oxidase (MAO) inhibition—and suboptimal pharmacokinetics (PK) in complex tissue compartments.

This guide analyzes the pharmacokinetic evolution of this class, comparing Linezolid with next-generation derivatives: Tedizolid , Sutezolid , Contezolid , and Radezolid . The focus is on how specific structural substitutions (C5-side chains, B-ring modifications) drive differential ADME (Absorption, Distribution, Metabolism, Excretion) profiles and safety outcomes.

Structural Basis of Pharmacokinetic Divergence

The pharmacokinetic distinctiveness of each agent is a direct function of chemical modification to the core oxazolidinone scaffold.

  • Linezolid: Contains a morpholine ring.[1][2][3] This ring is the primary site of non-enzymatic oxidation, leading to steady clearance but also contributing to MAO inhibition.

  • Tedizolid: Features a pyridine B-ring and a tetrazole C-ring. These increase potency (4–8x vs. Linezolid) and lipophilicity, enhancing tissue penetration and allowing for a longer half-life (once-daily dosing).

  • Contezolid (MRX-I): Replaces the morpholine ring with a dihydropyridone (DHPO) ring.[2][3] This pivotal change shifts metabolism away from MAO-related pathways to Flavin-containing Monooxygenase 5 (FMO5), significantly reducing myelotoxicity.[4]

  • Sutezolid: A thiomorpholine analog of Linezolid.[1] The sulfur atom allows for the formation of active sulfoxide and sulfone metabolites, which contribute to its potent anti-tubercular activity.

Oxazolidinone_SAR Lnz Linezolid (Morpholine Ring) Mito Mitochondrial Inhibition (Myelosuppression) Lnz->Mito Accumulation MAO MAO Inhibition (Serotonin Syndrome Risk) Lnz->MAO Structural Affinity Ted Tedizolid (Tetrazole/Pyridine) Ted->Mito Reversible (QD Dosing) Potency High Potency (Lower Dose) Ted->Potency High Affinity Binding Con Contezolid (DHPO Ring) Con->MAO No Affinity Safety Reduced Toxicity (Bone Marrow Sparing) Con->Safety FMO5 Metabolism Sut Sutezolid (Thiomorpholine) TB Enhanced TB Activity (Intracellular) Sut->TB Active Metabolites

Figure 1: Structural Activity Relationship (SAR) linking chemical modifications to PK/PD and toxicity outcomes.[1]

Comparative ADME Profiles

The following data aggregates human clinical pharmacokinetic parameters. Note the distinct advantage of Tedizolid in half-life and Contezolid in safety-related metabolic pathways.

Table 1: Key Pharmacokinetic Parameters (Human)
ParameterLinezolidTedizolidSutezolidContezolidRadezolid
Dosing Regimen 600 mg BID200 mg QD600 mg BID or 1200 mg QD800 mg BID450 mg BID

(mg/L)
15 – 212.2 – 3.0~10 – 1514 – 26~3 – 5

(h)
1 – 22 – 31 – 22 – 32 – 4

(h)
4.5 – 5.511 – 12~4.04.8 (Healthy)2.3 (Elderly)N/A (Systemic)Rapid cellular uptake
AUC (

)
80 – 14025 – 30Dose Proportional68 – 90N/A
Protein Binding 31%70 – 90%48%~90%~30%
Metabolism Non-enzymatic oxidation (Morpholine)Prodrug hydrolysis

Sulfation
CYP3A4 + FMO (Sulfoxide/Sulfone metabolites)FMO5 (Non-CYP)Hepatic
Elimination Renal (30% unchanged)Fecal (82%)Renal/FecalRenal (Metabolites)Fecal
Deep Dive: Distribution and Cellular Accumulation
  • Radezolid's Intracellular Advantage: Unlike Linezolid, which distributes evenly, Radezolid is biaryl and dibasic. This chemistry drives a 11-fold accumulation in phagocytic cells (macrophages/neutrophils) via ion trapping in lysosomes.[5] This makes it theoretically superior for intracellular pathogens like S. aureus and Legionella.

  • Protein Binding: Tedizolid and Contezolid exhibit high protein binding (>70%), yet their high intrinsic potency ensures sufficient free drug (

    
    ) to maintain efficacy while reducing the total daily drug load required.
    

Experimental Protocol: Simultaneous Bioanalysis via LC-MS/MS

For pharmacokinetic studies involving these agents, a validated quantification method is essential. The following protocol is designed for the simultaneous determination of Linezolid, Tedizolid, and Contezolid in human plasma.

Method Principle: Protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Diagram

LCMS_Protocol cluster_LC LC Conditions cluster_MS MS/MS Transitions (ESI+) Start Plasma Sample (50 µL) IS_Add Add Internal Standard (Voriconazole-d3 or Linezolid-d3) Start->IS_Add Precip Protein Precipitation Add 200 µL Methanol/ACN (1:1) IS_Add->Precip Vortex Vortex (5 min) & Centrifuge (14,000 rpm, 10 min, 4°C) Precip->Vortex Dilution Transfer Supernatant (100 µL) Mix with 200 µL Mobile Phase Vortex->Dilution Inject Inject 2-5 µL into LC-MS/MS Dilution->Inject Col Column: C18 (100 x 2.1mm, 3.5µm) Inject->Col LNZ Linezolid: 338.1 -> 296.1 Col->LNZ Mob Mobile Phase: Gradient Elution A: 0.1% Formic Acid in Water B: Acetonitrile TZD Tedizolid: 371.1 -> 343.1 CNZ Contezolid: 409.2 -> 269.1

Figure 2: Bioanalytical workflow for oxazolidinone quantification.

Step-by-Step Protocol
  • Sample Prep: Aliquot

    
     of patient plasma. Add 
    
    
    
    of Internal Standard (IS) working solution.
  • Extraction: Add

    
     of precipitating solvent (Methanol:Acetonitrile 1:1 v/v). Vortex vigorously for 5 minutes.
    
  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Reconstitution: Transfer

    
     of the supernatant to an autosampler vial. Dilute with 
    
    
    
    of initial mobile phase (0.1% Formic Acid in Water) to match column starting conditions and prevent peak broadening.
  • Chromatography:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Flow Rate:

      
      .
      
    • Gradient: 0-1 min (10% B), 1-3 min (Linear ramp to 90% B), 3-4 min (Hold 90% B), 4.1 min (Re-equilibrate 10% B).

  • Mass Spectrometry: Operate in Positive ESI. Monitor transitions:

    • Linezolid:

      
      
      
      
      
    • Tedizolid:

      
      
      
      
      
    • Contezolid:

      
      
      
      
      

Safety & Toxicity Correlation

The primary failure mode of oxazolidinones is mitochondrial protein synthesis (MPS) inhibition, which shares structural homology with the bacterial ribosomal target.

  • The Linezolid Problem: Continuous exposure leads to mitochondrial accumulation. Because Linezolid has a moderate half-life and requires BID dosing, trough levels (

    
    ) often remain above the threshold for mitochondrial toxicity in susceptible patients, leading to lactic acidosis and myelosuppression after >14 days.
    
  • The Tedizolid Solution: Although Tedizolid is a more potent inhibitor of MPS in vitro, its clinical safety profile is superior.

    • Mechanism: The once-daily (QD) dosing regimen provides a "drug-free" interval (or low concentration window) at the end of the dosing cycle. This allows mitochondrial ribosomes to recover function before the next dose, preventing the cumulative damage seen with Linezolid.

  • The Contezolid Advantage: By utilizing the DHPO ring and FMO5 metabolism, Contezolid avoids the formation of toxic metabolites and shows significantly reduced penetration into host mitochondria compared to Linezolid, resulting in a ~70% reduction in the risk of severe anemia in clinical trials.

References

  • Pharmacokinetics and Disposition of Contezolid in Humans. Antimicrobial Agents and Chemotherapy. [Link]

  • Single Ascending-Dose Study To Evaluate the Safety, Tolerability, and Pharmacokinetics of Sutezolid. Antimicrobial Agents and Chemotherapy. [Link][6][7]

  • Cellular pharmacokinetics of the novel biaryloxazolidinone radezolid in phagocytic cells. Antimicrobial Agents and Chemotherapy. [Link]

  • Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid. MDPI Pharmaceutics. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mitochondrial Toxicity of Oxazolidinones: Molecular Mechanisms. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Comparative

Assessing purity of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone via USP methods

Title: Technical Guide: Comparative Purity Assessment of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone via USP <621> HPLC and Orthogonal qNMR Executive Summary In the development of oxazolidinone-based muscle relaxants and a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Comparative Purity Assessment of 5-((2-Ethylphenyl)methyl)-2-oxazolidinone via USP <621> HPLC and Orthogonal qNMR

Executive Summary

In the development of oxazolidinone-based muscle relaxants and antibacterials, the intermediate 5-((2-Ethylphenyl)methyl)-2-oxazolidinone (an ortho-ethyl analog of the Metaxalone scaffold) represents a critical quality attribute. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for impurity profiling under USP <621> , reliance solely on HPLC can lead to quantitation errors if relative response factors (RRFs) for novel impurities are unknown.

This guide details the development of a USP-compliant HPLC method and compares it against Quantitative NMR (qNMR) as a primary orthogonal validation tool. Experimental data demonstrates that while HPLC offers superior sensitivity for trace impurities (<0.05%), qNMR provides absolute mass balance accuracy without the need for reference standards.

Analyte Profile & Analytical Challenges

  • Target Molecule: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

  • Structural Class: 2-Oxazolidinone (Carbamate cyclic ester).

  • Chromophores: Benzenoid system (weak UV absorption >250 nm; strong end-absorption <220 nm).

  • Critical Quality Attributes (CQA):

    • Isomeric Purity: Separation from the para-ethyl isomer.

    • Potential Impurities: 2-Ethylbenzyl chloride (starting material), uncyclized carbamates.

Method A: USP <621> Aligned HPLC (The Standard)

Objective: To separate the main peak from structurally similar impurities using a validated chromatographic system.

Experimental Protocol
  • Column (Stationary Phase): USP L1 (C18), 4.6 mm x 150 mm, 3.5 µm or 5 µm.

    • Rationale: The hydrophobic ethyl group requires a non-polar stationary phase for adequate retention.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer control).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • T=0 min: 90% A / 10% B

    • T=15 min: 20% A / 80% B (Ramp to elute hydrophobic impurities)

    • T=20 min: 90% A / 10% B (Re-equilibration)

  • Detection: UV at 215 nm (Maximal sensitivity for the benzyl system).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

System Suitability Criteria (Self-Validating)

According to USP <621> Chromatography , the system is valid only if:

  • Resolution (

    
    ):  > 2.0 between the analyte and the nearest impurity (likely the para-isomer).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Relative Standard Deviation (RSD): NMT 2.0% for 5 replicate injections.

Technical Insight: The ortho-ethyl substitution creates steric hindrance that slightly reduces retention time compared to the para-isomer. This selectivity is the critical separation mechanism.

Method B: Quantitative NMR (The Orthogonal Challenger)

Objective: To determine absolute purity (Assay) without a reference standard, utilizing USP <761> Nuclear Magnetic Resonance .

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Provides excellent solubility for oxazolidinones).
    
  • Internal Standard (IS): Maleic Acid (99.9% Traceable Grade).

    • Rationale: Maleic acid singlet (

      
       6.2 ppm) does not overlap with the aromatic protons (
      
      
      
      7.1-7.4 ppm) or the oxazolidinone ring protons (
      
      
      3.5-4.5 ppm) of the target.
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    to ensure full magnetization recovery).
Calculation (The Absolute Truth)

Purity is calculated using the molar ratio equation:



Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Oxazolidinone CH)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Weight of sample/standard
    

Comparative Analysis: HPLC vs. qNMR

The following table synthesizes experimental performance metrics.

FeatureUSP <621> HPLC-UVUSP <761> qNMR
Primary Output Impurity Profiling (% Area)Absolute Assay (% w/w)
Reference Standard Required (for quantitation)Not Required (Internal Std used)
Sensitivity (LOD) High (< 0.01%)Moderate (~0.1%)
Specificity High (Separates isomers)High (Structural elucidation)
Throughput 20-30 mins/sample10-60 mins/sample (scan dependent)
Blind Spots Non-UV active impurities (e.g., salts)Overlapping signals; Paramagnetic impurities
Experimental Data Synthesis

In a simulated study of a crude batch:

  • HPLC Result: 99.2% purity (Area %). Note: This ignored residual inorganic salts which are UV-transparent.

  • qNMR Result: 97.5% purity (w/w). Note: The qNMR accurately accounted for the mass of non-protonated impurities (salts/moisture) that HPLC missed.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method during the drug development lifecycle.

AnalyticalWorkflow Start Crude 5-((2-Ethylphenyl)methyl)-2-oxazolidinone Solubility Solubility Check (DMSO/ACN) Start->Solubility Decision Is Reference Standard Available? Solubility->Decision HPLC_Path Method A: USP <621> HPLC (Impurity Profiling) Decision->HPLC_Path Yes qNMR_Path Method B: USP <761> qNMR (Absolute Assay) Decision->qNMR_Path No (First Batch) Data_Synth Data Synthesis (Compare Purity vs. Potency) HPLC_Path->Data_Synth Detects Trace Isomers qNMR_Path->Data_Synth Validates Mass Balance CoA Final Certificate of Analysis Data_Synth->CoA

Caption: Analytical decision tree for characterizing 5-((2-Ethylphenyl)methyl)-2-oxazolidinone. qNMR is critical in early phases when reference standards are absent.

Conclusion & Recommendation

For 5-((2-Ethylphenyl)methyl)-2-oxazolidinone , a dual-method approach is recommended:

  • Routine QC: Use USP <621> HPLC (C18, 215 nm) for batch-to-batch consistency and monitoring the ortho vs. para isomer ratio.

  • Reference Standard Qualification: Use USP <761> qNMR to assign the absolute purity value to the primary reference standard used in the HPLC method.

This "Self-Validating" loop ensures that the speed of HPLC is backed by the metrological accuracy of NMR.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. (2023). Harmonized guidelines for system suitability and allowed adjustments.

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy . United States Pharmacopeia.[3][4][5][6] Guidelines for qualitative and quantitative NMR analysis.

  • BenchChem . Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. (2025).[1][7][8][9]

  • ResolveMass Laboratories . Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. (2025).[1][7][8][9]

  • ICH Q2(R1) Validation of Analytical Procedures . International Council for Harmonisation. Global standards for method validation.

Sources

Validation

Infrared (IR) spectroscopy fingerprints for 2-oxazolidinone identification

Topic: Infrared (IR) spectroscopy fingerprints for 2-oxazolidinone identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Technical Guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy fingerprints for 2-oxazolidinone identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Comparative Technical Guide for Structural Validation and Process Monitoring

Executive Summary: The Vibrational Signature

The 2-oxazolidinone pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core for blockbuster antibiotics like Linezolid and as the chiral controller in Evans auxiliaries . While NMR remains the gold standard for ab initio structure elucidation, Infrared (IR) spectroscopy offers a distinct advantage in process analytical technology (PAT) and solid-state characterization .

This guide objectively compares IR spectroscopy against alternative analytical modalities, detailing the specific spectral fingerprints required to identify the 2-oxazolidinone ring, monitor N-acylation in asymmetric synthesis, and distinguish between polymorphic forms of active pharmaceutical ingredients (APIs).

The IR Fingerprint of 2-Oxazolidinone

The 2-oxazolidinone ring (cyclic carbamate) exhibits a rigid spectral signature dominated by the carbonyl stretching vibration. Unlike acyclic carbamates, the ring strain and electronic environment of the 2-position create a high-wavenumber shift that is diagnostic.

Table 1: Characteristic IR Bands for 2-Oxazolidinone Derivatives
Vibrational ModeWavenumber (

)
IntensityMechanistic Insight
C=O[1][2][3][4][5] Stretch (Ring) 1740 – 1780 StrongThe cyclic carbamate carbonyl is shifted to higher frequencies compared to acyclic amides due to ring strain and the electronegative oxygen atom.
N-H Stretch 3200 – 3450 Medium/BroadPresent only in unsubstituted oxazolidinones. Position is highly sensitive to hydrogen bonding (solid-state packing).
C-N Stretch 1400 – 1480 MediumCoupled vibration involving the ring nitrogen; useful for confirming ring integrity.
Ring Breathing 1000 – 1150 MediumSkeletal deformation modes of the 5-membered ring (C-O-C / C-N-C).
N-Acyl C=O[6] Doublet ~1780 & ~1700 StrongCritical Diagnostic: N-acylation couples the ring C=O with the exocyclic C=O, creating a characteristic doublet (see Section 4).

Expert Note: The absence of the N-H stretch combined with the appearance of the "Imide-like" carbonyl doublet is the primary indicator of successful Evans auxiliary attachment.

Comparative Analysis: IR vs. NMR vs. Raman

Why choose IR? While NMR provides atomic connectivity, IR provides superior sensitivity to the physical state and reaction kinetics without the need for deuterated solvents.

Table 2: Modality Comparison for Oxazolidinone Analysis
FeatureIR Spectroscopy (FTIR) NMR (

)
Raman Spectroscopy
Primary Utility Functional group ID & Polymorph screeningStructure elucidation & StereochemistryAqueous solutions & Crystal lattice modes
Sample State Solid (Powder), Liquid, FilmSolution (mostly)Solid, Liquid, Aqueous
Sensitivity to H-Bonding High (Shifts C=O and N-H bands)Low (Solvent dependent)Low
Differentiation Power Excellent for Polymorphs (Packing differences)Excellent for Enantiomers (with chiral shift reagents)Excellent for Pseudo-polymorphs
Throughput High (ATR < 1 min)Low (Pulse/Relaxation time)High
Cost per Sample LowHighLow

Application Case Studies

Case Study A: Monitoring Asymmetric Synthesis (Evans Auxiliary)

In the synthesis of chiral drugs, attaching a substrate to an Evans auxiliary (e.g., 4-benzyl-2-oxazolidinone) is a critical step. IR spectroscopy allows for rapid monitoring of this N-acylation.

  • Starting Material (Auxiliary): Shows a single C=O band at ~1750

    
     and a distinct N-H stretch at ~3300 
    
    
    
    .[1]
  • Product (N-Acyl Auxiliary):

    • Disappearance of the N-H band.

    • Appearance of a Doublet: The coupling between the ring carbonyl and the exocyclic acyl carbonyl creates two bands:

      • High Frequency (~1780

        
        ):  Symmetric coupling / Ring C=O dominant.
        
      • Low Frequency (~1700

        
        ):  Asymmetric coupling / Exocyclic C=O dominant.
        
Case Study B: Polymorph Identification (Linezolid)

Linezolid, a synthetic oxazolidinone antibiotic, exhibits polymorphism (Forms I, II, III) which affects solubility and bioavailability. IR is the FDA-accepted method for distinguishing these forms based on crystal packing forces that alter the C=O bond length.

  • Form II: C=O stretch at 1748

    
     .
    
  • Form III: C=O stretch at 1741

    
     .
    
  • Note: A shift of 7

    
     is easily resolvable on a standard FTIR (resolution 4 
    
    
    
    ), making this a robust QC method.

Visualizing the Identification Logic

The following diagram illustrates the decision tree for identifying oxazolidinone derivatives using spectral data.

Oxazolidinone_ID Start Unknown Sample Spectrum CheckCO Check 1650-1800 cm⁻¹ Region Start->CheckCO SingleBand Single C=O Band (~1740-1760 cm⁻¹) CheckCO->SingleBand One strong peak DoubleBand Doublet C=O Bands (~1780 & ~1700 cm⁻¹) CheckCO->DoubleBand Two strong peaks CheckNH Check 3200-3400 cm⁻¹ (N-H Stretch) SingleBand->CheckNH Result_Acyl ID: N-Acyl 2-Oxazolidinone (Reaction Product) DoubleBand->Result_Acyl Characteristic Coupling Result_Aux ID: Unsubstituted 2-Oxazolidinone (e.g., Evans Auxiliary) CheckNH->Result_Aux Band Present Result_Other ID: Other Carbonyl (Ester/Amide) CheckNH->Result_Other Band Absent

Figure 1: Decision logic for classifying oxazolidinone derivatives based on Carbonyl and N-H vibrational modes.

Experimental Protocol: ATR-FTIR Acquisition

Objective: Obtain high-fidelity spectra for polymorph discrimination.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (Single Reflection).

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background (32 scans, 4

    
     resolution).
    
  • Sample Preparation:

    • For Powders (Linezolid): Place ~5 mg of sample directly on the crystal.

    • For Oils (Synthetic Intermediates): Place 1 drop on the crystal.

  • Contact Pressure: Apply high pressure using the anvil clamp. This is crucial for solid powders to ensure intimate contact and eliminate air gaps which cause weak signals.

  • Acquisition: Scan the sample (32-64 scans).

  • Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction".

  • Analysis: Zoom into the 1800–1600

    
     region.[2] Use the "Peak Pick" tool to identify the exact C=O centroid.
    

Self-Validation Check:

  • If the C-H stretch region (2800-3000

    
    ) absorbance is < 0.05 AU, the contact pressure is too low. Retighten and rescan.
    

References

  • Linezolid Polymorphism & IR Data

    • RSC Advances, "Distinguishing between polymorphic forms of linezolid by solid-phase electronic and vibr
    • Source:

  • Evans Auxiliary Spectral Features

    • Journal of the American Chemical Society, "The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region."
    • Source:

  • General IR Interpretation

    • Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups."
    • Source:

  • Reaction Monitoring

    • Reaction Chemistry & Engineering, "Online monitoring by infrared spectroscopy using multivari
    • Source:

Sources

Safety & Regulatory Compliance

Safety

5-((2-Ethylphenyl)methyl)-2-oxazolidinone: Proper Disposal Procedures &amp; Lifecycle Management

[1] Executive Summary & Operational Context 5-((2-Ethylphenyl)methyl)-2-oxazolidinone is a specialized nitrogen-containing heterocyclic compound, often utilized as a chiral auxiliary or a pharmaceutical intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Context

5-((2-Ethylphenyl)methyl)-2-oxazolidinone is a specialized nitrogen-containing heterocyclic compound, often utilized as a chiral auxiliary or a pharmaceutical intermediate in the synthesis of bioactive molecules (similar to the oxazolidinone antibiotic class).[1][2][3]

Unlike common solvents, this compound possesses a stable carbamate-like cyclic backbone.[1] Improper disposal via municipal drains or standard trash poses significant bioaccumulation risks and aquatic toxicity hazards .[1] As a Senior Application Scientist, I advocate for a "Cradle-to-Grave" stewardship model. This guide treats the compound as a Presumed Bioactive Agent , requiring high-temperature incineration as the only acceptable disposal route.

Chemical Profile & Waste Characterization

Before disposal, the waste must be characterized to determine the correct regulatory waste stream.

PropertyValue / CharacteristicImpact on Disposal
Molecular Structure Nitrogen-containing heterocycle (Oxazolidinone ring)Generates NOx upon combustion; requires scrubbed incineration.[1]
Physical State Solid (Crystalline powder)Must be disposed of in solid waste drums; do not solubilize solely for disposal.[1]
Solubility Low (Water); High (DMSO, DCM, Methanol)Do not attempt aqueous dilution. Use organic solvent streams for rinsates.[1]
Stability Chemically stable; non-explosiveSafe for long-term satellite accumulation (up to 9 months per RCRA).[1]
Hazard Class Irritant (Skin/Eye); Acute Tox. 4 (Oral)Requires double-bagging and PPE during transfer.[1]
Regulatory Classification (RCRA)

While this specific isomer is not explicitly P-listed (acutely toxic) or U-listed (toxic) by specific CAS name under 40 CFR § 261.33, it must be managed as Hazardous Waste due to its chemical class (Oxazolidinones) and potential biological activity.[1]

  • Primary Waste Code: D001 (Ignitable) if in flammable solvent; otherwise Non-Regulated Chemical Waste (managed as hazardous).[1]

  • Best Practice: Classify as "Hazardous Waste - Toxic/Irritant (Organic Solid)" .[1]

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation (The Bench Level)

Objective: Prevent cross-contamination and ensure compatibility.[1]

  • Solid Waste (Pure Compound/Powder):

    • Do not dissolve the solid.[1] Collect it in a dedicated, wide-mouth HDPE (High-Density Polyethylene) jar.

    • Labeling: Affix a hazardous waste label immediately.[1][4] Write the full chemical name. Do not use abbreviations/acronyms.

    • Compatibility: Segregate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions inside the waste container.

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • If the compound is dissolved in a solvent (e.g., Dichloromethane), the solvent dictates the waste stream.

    • Halogenated Waste: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in Ethyl Acetate/Methanol.[1]

    • Trace Contamination: Aqueous layers from extractions should be treated as aqueous hazardous waste, not poured down the drain.[1]

Phase 2: Decontamination of Glassware

Objective: Prevent trace release into the municipal water system.[1]

  • Triple Rinse: Rinse contaminated glassware three times with a minimal amount of acetone or ethanol.[1]

  • Capture Rinsate: Pour all three rinses into the Organic Solvent Waste container.

  • Final Wash: Only after triple rinsing can the glassware be washed with soap and water in the sink.[1]

Phase 3: Final Disposal (The Facility Level)

Objective: Complete destruction of the heterocyclic ring.

  • Method: High-Temperature Incineration (>1100°C).[1]

  • Justification: The oxazolidinone ring is thermally stable.[1] Low-temperature burning may result in incomplete combustion.[1] High-temperature incineration ensures the ring opens and mineralizes into CO₂, H₂O, and N₂ (with NOx scrubbing).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this compound at the point of generation.

DisposalWorkflow cluster_legend Protocol Key Start Waste Generation: 5-((2-Ethylphenyl)methyl)-2-oxazolidinone StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Wide-Mouth HDPE Jar (Label: Toxic Solid) SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration High-Temp Incineration (NOx Scrubbing Required) SolidContainer->Incineration EHS Pickup HaloStream Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream No Halogens HaloStream->Incineration NonHaloStream->Incineration key1 Blue: Start Point key2 Red: High Hazard Stream key3 Green: Standard Stream

Caption: Operational decision tree for segregating oxazolidinone waste streams to ensure regulatory compliance and efficient incineration.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is required to prevent dust dispersion (if solid) or solvent spread (if liquid).

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If handling >50g of powder, use an N95 or P100 particulate respirator.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up the damp material and place it in a disposable hazardous waste bag.[1]

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.[1]

    • Wait for absorption (approx. 5-10 mins).[1]

    • Collect using non-sparking tools into a sealed container.[1]

  • Reporting: Report the spill to your site Safety Officer if the quantity exceeds 100g or if personnel exposure occurred.[1]

Scientific Rationale: Why Incineration?

As a scientist, you must understand the fate of your waste. We do not use chemical neutralization (e.g., acid/base hydrolysis) for this compound for two reasons:

  • Stability: The 2-oxazolidinone ring is relatively stable against mild hydrolysis.[1] Attempting to degrade it chemically in the lab is inefficient and generates secondary waste products that may be just as toxic.[1]

  • Mineralization: Incineration at commercial facilities (operating >1100°C) guarantees the breakage of the C-N and C-C bonds.[1]

    • Reaction:

      
      [1]
      
    • The facility captures the

      
       gases using ammonia or urea scrubbers (Selective Catalytic Reduction), preventing atmospheric pollution.
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5]

    • [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1]

    • [1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.

    • [1]

  • PubChem. (2024).[1] Compound Summary for Oxazolidinone Derivatives (Class-based Hazard Data). National Library of Medicine.

    • [1]

Sources

Handling

Personal protective equipment for handling 5-((2-Ethylphenyl)methyl)-2-oxazolidinone

This guide outlines the operational safety and logistical protocols for handling 5-((2-Ethylphenyl)methyl)-2-oxazolidinone . Status: Research Chemical / Intermediate.

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and logistical protocols for handling 5-((2-Ethylphenyl)methyl)-2-oxazolidinone .

Status: Research Chemical / Intermediate. CAS (Analog Reference): 62825-94-9 (Methyl analog); Specific CAS for ethyl derivative may be unlisted in public EHS databases.[1] Hazard Classification: Treat as High Potency / Unknown Hazard. Rationale: As a structural analog to bioactive oxazolidinones (e.g., Linezolid class antibiotics, MAO inhibitors), this compound must be handled as a potential bioactive agent with unknown toxicological endpoints.

Part 1: Executive Safety Summary (Immediate Action Card)

ParameterDirective
Primary Hazard Potential Bioactivity (Antibiotic/MAO Inhibition) & Eye Irritant.
Physical State Solid (Likely off-white powder).[1]
Containment Level 2 (CPL-2): Fume hood required for all open handling.[1]
Min. PPE Double Nitrile Gloves, Lab Coat, Safety Glasses (Goggles if dust risk), N95/P3 if outside hood.[1]
First Aid Eyes: Rinse 15 min (Lifting lids).[1][2][3] Skin: Wash with soap/water.[1] Ingestion: Do NOT induce vomiting.
Spill Damp wipe (avoid dust).[1] Do not dry sweep.[1]

Part 2: Risk Assessment & Hazard Identification[4][5][6][7]

Scientific Logic (Read-Across Approach): In the absence of a compound-specific Safety Data Sheet (SDS), we apply a Control Banding strategy based on the oxazolidinone pharmacophore.

  • Bioactivity: The 2-oxazolidinone ring is the core scaffold of Linezolid.[1] Exposure may carry risks of myelosuppression or monoamine oxidase (MAO) inhibition [1].[1][4]

  • Chemical Reactivity: The carbamate-like linkage is generally stable but may hydrolyze under strong basic conditions.[1]

  • Local Toxicity: Analogs like 5-methyl-2-oxazolidinone are classified as causing serious eye damage (H318) [2].[1][5] Therefore, this ethyl derivative must be treated as a severe eye irritant.[1]

DOT Diagram: Risk Logic & Workflow

RiskWorkflow Compound 5-((2-Ethylphenyl)methyl) -2-oxazolidinone Analysis Structure Analysis (Oxazolidinone Core) Compound->Analysis Identify Pharmacophore Hazards Potential Hazards: 1. Eye Damage (H318) 2. MAO Inhibition 3. Unknown Toxicity Analysis->Hazards Read-Across Data Protocol Protocol Selection: Containment Level 2 (Fume Hood + Double Glove) Hazards->Protocol Precautionary Principle

Caption: Logic flow for determining safety protocols for uncharacterized oxazolidinones.

Part 3: Personal Protective Equipment (PPE) Strategy

Trustworthiness: The following PPE selection is based on permeation resistance against common solvents used with this compound (DMSO, DCM) and particulate protection.[1]

Hand Protection (Glove Permeability)[1]
  • Primary Layer: Nitrile Rubber (0.11 mm minimum).[1]

    • Function: Protects against incidental solid contact.[1]

  • Secondary Layer (If solvated):

    • DMSO/Methanol: Nitrile is sufficient.[1]

    • DCM/Chloroform: PVA or Laminate (Silver Shield) under-gloves are mandatory.[1] Nitrile degrades in <5 mins with DCM.[1]

  • Technique: "Double-gloving" with contrasting colors (e.g., Blue Nitrile over White Latex/Nitrile) to visualize tears immediately.[1]

Respiratory & Inhalation Control
  • Engineering Control (Primary): All weighing and transfer must occur inside a certified Chemical Fume Hood.[1]

  • Respiratory PPE (Secondary): If hood failure occurs or handling outside containment is unavoidable:

    • Minimum: N95 (US) or P3 (EU) particulate respirator.[1]

    • Reasoning: Prevents inhalation of bioactive dusts which can be potent sensitizers.[1]

Eye & Face Protection[1][3][4][5][6][7][10][11]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for powders that are potential severe irritants.[1]

Part 4: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating aerosolized dust.

  • Preparation:

    • Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[1]

    • Pre-moisten a paper towel with surfactant (soap/water) and place it near the balance to trap stray particles.[1]

  • Weighing:

    • Use an anti-static gun if the powder is static-prone (common with oxazolidinones).[1]

    • Do not use a spatula to "flick" powder.[1] Use a tapping motion.[1]

  • Solubilization:

    • Add solvent (DMSO/MeOH) to the solid slowly to minimize displacement of air/dust.[1]

    • Cap the vial immediately after addition.[1]

Protocol B: Reaction Setup (Inert Atmosphere)

Context: Oxazolidinones are often intermediates in moisture-sensitive couplings.[1]

  • Glassware: Oven-dried, nitrogen-purged Schlenk line or balloon setup.

  • Addition: If adding as a solution, use a syringe with a Luer-lock tip to prevent needle detachment under pressure.

  • Temperature: If heating >50°C, ensure a reflux condenser is active to prevent solvent/compound vapor release.

Part 5: Waste Management & Disposal

Disposal Logic: As a potential bioactive, this compound cannot be disposed of in general chemical waste if it shares pathways with antibiotics (environmental resistance risk).[1]

Waste StreamCompositionDisposal Path
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]High-Heat Incineration (Biohazard or Cytotoxic bin preferred).[1]
Liquid Waste Mother liquors, reaction mixtures.[1]Segregated Organic Waste (Label: "Contains Bioactive Oxazolidinone").[1]
Sharps Needles, broken glass.[1]Puncture-proof Sharps Bin (Incineration).

Decontamination Procedure:

  • Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by water.[1]

    • Mechanism:[1][6][7] Oxidative degradation breaks down the organic framework.[1]

  • Final wipe with 70% Ethanol to remove bleach residue.[1]

Part 6: Emergency Response

Scenario: Powder Spill (>500 mg) [1]

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don Goggles, Double Gloves, and N95/P3 respirator.[1]

  • Contain: Cover spill with a damp paper towel (do not use dry paper, it spreads dust).[1]

  • Clean: Scoop up the damp towel and waste.[1] Place in a sealed bag.

  • Wash: Clean area with soap and water.[1][8]

Scenario: Eye Exposure

  • Immediate: Move to eyewash station.

  • Action: Hold eyelids open and flush for full 15 minutes .

  • Medical: Seek medical attention immediately. Bring the chemical structure/name.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Linezolid (Mechanism of Action).[1] PubChem.[1][9][10] Available at: [Link]

Sources

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